molecular formula C14H12N2O4 B1630177 N-methyl-3-(4-nitrophenoxy)benzamide CAS No. 71708-64-0

N-methyl-3-(4-nitrophenoxy)benzamide

Número de catálogo: B1630177
Número CAS: 71708-64-0
Peso molecular: 272.26 g/mol
Clave InChI: BNTASGAOFWOXJI-UHFFFAOYSA-N
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Descripción

N-methyl-3-(4-nitrophenoxy)benzamide is a useful research compound. Its molecular formula is C14H12N2O4 and its molecular weight is 272.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-methyl-3-(4-nitrophenoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-(4-nitrophenoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

71708-64-0

Fórmula molecular

C14H12N2O4

Peso molecular

272.26 g/mol

Nombre IUPAC

N-methyl-3-(4-nitrophenoxy)benzamide

InChI

InChI=1S/C14H12N2O4/c1-15-14(17)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)16(18)19/h2-9H,1H3,(H,15,17)

Clave InChI

BNTASGAOFWOXJI-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

SMILES canónico

CNC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]

Origen del producto

United States
Foundational & Exploratory

Physicochemical properties of N-methyl-3-(4-nitrophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of N-methyl-3-(4-nitrophenoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-3-(4-nitrophenoxy)benzamide is a novel chemical entity with potential applications in medicinal chemistry and materials science. As with any new compound, a thorough understanding of its physicochemical properties is paramount for its effective development and application. This technical guide provides a comprehensive overview of the key physicochemical properties of N-methyl-3-(4-nitrophenoxy)benzamide, offering both predicted values based on analogous structures and detailed, field-proven experimental protocols for their empirical determination. This document is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of this and similar molecules, particularly within the drug development pipeline where such properties are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Introduction and Molecular Structure

N-methyl-3-(4-nitrophenoxy)benzamide is a complex organic molecule incorporating several key functional groups that dictate its chemical behavior and physical properties. The structure consists of a central benzamide core, N-methylated on the amide nitrogen. The benzene ring of the benzamide is substituted at the 3-position with a phenoxy group, which is itself substituted at the 4-position with a nitro group.

Molecular Structure:

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

  • Ensure the sample of N-methyl-3-(4-nitrophenoxy)benzamide is pure and dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

  • Record the temperature at which the entire sample has melted (the upper end of the melting range).

  • Repeat the measurement with a fresh sample to ensure accuracy.

Solubility

Predicted Properties:

The solubility of N-methyl-3-(4-nitrophenoxy)benzamide is expected to be low in water due to its significant hydrophobic surface area from the two aromatic rings. The polar nitro and amide groups will contribute to some aqueous solubility, but the overall character is likely to be hydrophobic. It is predicted to be sparingly soluble in polar aprotic solvents like DMSO and DMF, and to have some solubility in alcohols like methanol and ethanol. For a related compound, N-(3-nitrophenyl)benzamide, the experimental solubility in a pH 7.4 buffer is reported as 9.6 µg/mL. [1] Experimental Protocol for a Shake-Flask Solubility Assay:

This is a standard method for determining the thermodynamic solubility of a compound.

Diagram of Shake-Flask Solubility Workflow:

SolubilityWorkflow A Sample Preparation: Add an excess of the solid compound to the chosen solvent. B Equilibration: Agitate the mixture at a constant temperature for a set period (e.g., 24-48 hours). A->B C Phase Separation: Centrifuge or filter the solution to remove undissolved solid. B->C D Quantification: Analyze the concentration of the solute in the supernatant using a suitable analytical method (e.g., HPLC-UV). C->D E Solubility Calculation: The measured concentration is the solubility. D->E

Caption: Shake-Flask Solubility Determination Workflow.

Step-by-Step Methodology:

  • Add an excess amount of solid N-methyl-3-(4-nitrophenoxy)benzamide to a vial containing a known volume of the solvent of interest (e.g., water, phosphate-buffered saline).

  • Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).

  • After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.

Lipophilicity (LogP)

Predicted Properties:

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. A higher LogP indicates greater preference for a non-polar environment. Given the two aromatic rings and the methyl group, N-methyl-3-(4-nitrophenoxy)benzamide is expected to be a lipophilic molecule with a moderately high LogP value, likely in the range of 3.0 to 4.5. The predicted XLogP3-AA for a similar compound, 3,4-dimethoxy-N-(3-methyl-4-nitrophenyl)benzamide, is 2.9. [2] Experimental Protocol for Shake-Flask LogP Determination:

This classic method directly measures the partitioning of a compound between octanol and water.

Diagram of Shake-Flask LogP Workflow:

LogPWorkflow A System Preparation: Pre-saturate n-octanol with water and water with n-octanol. B Partitioning: Dissolve the compound in one phase and add the other phase. Shake vigorously to allow partitioning. A->B C Phase Separation: Allow the two phases to separate completely, often aided by centrifugation. B->C D Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method. C->D E LogP Calculation: LogP = log([Compound]octanol / [Compound]water) D->E pKaWorkflow A Solution Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water with a co-solvent if needed). B Titration: Titrate the solution with a standardized strong acid or base, adding small, precise volumes. A->B C pH Monitoring: Record the pH of the solution after each addition of titrant. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. C->D E Result: Determine the pKa value(s). D->E

Caption: pKa Determination by Potentiometric Titration.

Step-by-Step Methodology:

  • Calibrate a pH meter using standard buffer solutions.

  • Dissolve a precisely weighed amount of N-methyl-3-(4-nitrophenoxy)benzamide in a known volume of a suitable solvent (e.g., a mixture of water and methanol to ensure solubility).

  • Place the pH electrode in the solution and stir continuously.

  • Add small, precise increments of a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH) titrant.

  • Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added.

  • The pKa can be determined from the inflection point of the titration curve (the equivalence point) and is equal to the pH at the half-equivalence point.

Chemical Stability

Predicted Properties:

The chemical stability of N-methyl-3-(4-nitrophenoxy)benzamide is expected to be generally good under standard laboratory conditions. However, the amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. The nitro group can be reduced under certain conditions. The ether linkage is generally stable. Studies on related N-methylbenzamides have investigated their metabolic stability, which can involve enzymatic degradation.

[3]Experimental Protocol for pH-Dependent Stability Assay:

This assay evaluates the stability of the compound in aqueous solutions at different pH values over time.

Diagram of pH Stability Assay Workflow:

StabilityWorkflow A Solution Preparation: Prepare solutions of the compound in buffers of different pH values. B Incubation: Incubate the solutions at a constant temperature. A->B C Time-Point Sampling: At various time points, take aliquots from each solution. B->C D Analysis: Analyze the concentration of the parent compound remaining in each aliquot using a stability-indicating HPLC method. C->D E Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation rate at each pH. D->E

Caption: pH-Dependent Stability Assay Workflow.

Step-by-Step Methodology:

  • Develop a stability-indicating HPLC method that can separate the parent compound from its potential degradation products.

  • Prepare a series of buffer solutions covering a range of pH values (e.g., pH 2, 4, 7.4, 9, and 12).

  • Prepare stock solutions of N-methyl-3-(4-nitrophenoxy)benzamide in a suitable organic solvent.

  • Spike the stock solution into each buffer to a known final concentration.

  • Incubate the solutions at a controlled temperature (e.g., 37 °C or 50 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample.

  • Analyze the samples by the stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Plot the natural logarithm of the concentration of the parent compound versus time for each pH. The slope of this line gives the degradation rate constant (k), and the half-life (t1/2) can be calculated as 0.693/k.

Summary of Predicted Physicochemical Properties

PropertyPredicted Value/RangeSignificance in Drug Development
Molecular Weight 272.25 g/mol Influences diffusion and permeability.
Melting Point 150 - 220 °CAffects solubility and formulation development.
Aqueous Solubility Low (likely < 10 µg/mL)Critical for absorption and bioavailability.
LogP 3.0 - 4.5A key determinant of membrane permeability and distribution.
pKa Neutral (amide proton > 14)Influences solubility and absorption at different physiological pHs.
Chemical Stability Generally stable, potential for hydrolysis at extreme pH.Determines shelf-life and degradation pathways.

Conclusion

This technical guide has provided a comprehensive overview of the predicted physicochemical properties of N-methyl-3-(4-nitrophenoxy)benzamide and detailed experimental protocols for their determination. While the predicted values offer a starting point for understanding the behavior of this molecule, the provided methodologies offer a clear path for empirical validation. For any novel compound entering a research or development pipeline, particularly in the pharmaceutical industry, the early and accurate characterization of these fundamental properties is a critical step toward successful application.

References

  • PubChem. Benzamide. National Center for Biotechnology Information. [Link]

  • CompTox Chemicals Dashboard. 4-methyl-N-(2-nitrophenyl)benzamide. U.S. Environmental Protection Agency. [Link]

  • Ross, D., et al. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

  • CAS Common Chemistry. Lactonitrile. American Chemical Society. [Link]

  • Cheméo. Chemical Properties of Benzamide, N-methyl-N-phenyl- (CAS 1934-92-5). [Link]

  • Al-Suwaidan, I. A., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Organic and Medicinal Chemistry International Journal. [Link]

  • PubChem. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • Buzarevski, A., et al. N-{[(4-Nitrophenyl)amino]methyl}benzamide. ResearchGate. [Link]

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Suchetan, P. A., et al. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. PubMed Central. [Link]

  • Stenutz, R. N-(4-nitrophenyl)benzamide. [Link]

  • PubChem. 3,4-dimethoxy-N-(3-methyl-4-nitrophenyl)benzamide. National Center for Biotechnology Information. [Link]

  • PubChem. Benzamide, N-(3-nitrophenyl)-. National Center for Biotechnology Information. [Link]

  • Cheméo. Benzamide-3-4-dimethoxy-N-methyl.pdf. [Link]

  • ResearchGate. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. [Link]

  • NP-MRD. Showing NP-Card for 2,4-Pentanedione (NP0047298). [Link]

  • MDPI. Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. [Link]

  • FooDB. Showing Compound Acetamide (FDB008298). [Link]

  • Letters in Applied NanoBioScience. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • CompTox Chemicals Dashboard. 4-methyl-N-(2-nitrophenyl)benzamide - Related Substances. U.S. Environmental Protection Agency. [Link]

  • Cheméo. Chemical Properties of N-(m-Nitrophenyl)benzamide (CAS 4771-08-8). [Link]

  • CompTox Chemicals Dashboard. 4-methyl-N-(2-nitrophenyl)benzamide - Hazard Genotoxicity. U.S. Environmental Protection Agency. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • Georganics. 4-Methyl-3-nitrobenzaldehyde. [Link]

Sources

Technical Guide: Biological Activity of N-methyl-3-(4-nitrophenoxy)benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-methyl-3-(4-nitrophenoxy)benzamide and its derivatives. This scaffold represents a critical intersection in medicinal chemistry, bridging antitubercular (DprE1 targeting) and antitrypanosomal (Nitroreductase targeting) pharmacophores.

Targeting DprE1 and Nitroreductases in Infectious Disease Drug Discovery

Executive Summary: The Nitro-Phenoxy-Benzamide Scaffold

The N-methyl-3-(4-nitrophenoxy)benzamide scaffold acts as a "privileged structure" in infectious disease research. Its biological activity is primarily driven by the 4-nitro group , which functions as a latent "warhead" (prodrug) activated by specific microbial enzymes, and the phenoxy-benzamide core , which provides the necessary lipophilicity and steric geometry for target binding.

Key Therapeutic Areas:

  • Antitubercular Activity: Inhibition of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), a critical enzyme in cell wall synthesis.[1]

  • Antitrypanosomal Activity: Activation by Type I Nitroreductases (NTR) in Trypanosoma species, leading to lethal oxidative stress and DNA damage.

  • Herbicidal/Fungicidal Potential: Structural similarity to PPO (Protoporphyrinogen Oxidase) inhibitors, requiring selectivity screening to avoid off-target toxicity.

Chemical Biology & Mechanism of Action[2][3]

Antitubercular Mechanism: DprE1 Inhibition

In Mycobacterium tuberculosis (Mtb), the 4-nitro group of the scaffold mimics the substrate of the flavoenzyme DprE1 .

  • Activation: The nitro group is reduced to a nitroso intermediate (

    
    ) by the FAD cofactor of DprE1.
    
  • Covalent Trapping: This nitroso species reacts with a critical cysteine residue (Cys387) in the enzyme active site, forming a semi-mercaptal covalent bond.

  • Result: Irreversible inhibition of arabinogalactan synthesis, leading to cell wall lysis and bacterial death.

Antitrypanosomal Mechanism: Nitroreductase Bioactivation

In kinetoplastids (T. brucei, T. cruzi), the molecule acts as a "suicide substrate."

  • Selectivity: Mammalian cells possess Type II nitroreductases (oxygen-sensitive), which futilely cycle the drug without activation. Parasites possess Type I Nitroreductases (oxygen-insensitive).

  • Cascade: Type I NTR reduces the nitro group to highly reactive hydroxylamine and amine species.

  • Result: Generation of superoxide anions and direct alkylation of parasitic DNA.

Mechanistic Pathway Visualization

Mechanism cluster_TB Mycobacterium tuberculosis (DprE1) cluster_Tryp Trypanosoma (Type I NTR) Prodrug N-methyl-3-(4-nitrophenoxy)benzamide (Prodrug) DprE1_Enz DprE1 Enzyme (FAD-dependent) Prodrug->DprE1_Enz Substrate Binding NTR_Enz Type I Nitroreductase Prodrug->NTR_Enz Uptake Nitroso Nitroso Intermediate (-NO) DprE1_Enz->Nitroso FAD Reduction Covalent Cys387 Covalent Adduct (Irreversible Inhibition) Nitroso->Covalent Covalent Capture Lysis Cell Wall Lysis Covalent->Lysis Hydroxyl Hydroxylamine/Amine Species NTR_Enz->Hydroxyl 2e- Reduction ROS ROS Generation & DNA Damage Hydroxyl->ROS Redox Cycling Death Parasite Death ROS->Death

Caption: Dual mechanism of action: DprE1 covalent inhibition in Mycobacteria vs. oxidative stress generation in Trypanosomes.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the N-methyl-3-(4-nitrophenoxy)benzamide core is highly sensitive to substitution patterns.

Structural RegionModificationBiological Effect (Causality)
Amide Nitrogen N-Methyl (Core)Optimal. Increases lipophilicity and metabolic stability against amidases compared to primary amides (

).
N-BenzylOften increases potency (hydrophobic pocket filling) but decreases solubility.
N-HReduced permeability; higher clearance rate.
Benzamide Ring 3-Position (Meta)Crucial. The meta-linkage creates a "bent" conformation necessary to fit the DprE1 active site tunnel. Para-linkages often lose activity.
3,5-DinitroIncreases DprE1 potency significantly (e.g., DNB1 analogues) but raises toxicity concerns.
Phenoxy Linker Ether (-O-)Provides rotational flexibility. Replacement with Sulfide (-S-) often retains activity but oxidizes to sulfoxide in vivo.
Phenoxy Ring 4-Nitro (Para)Essential Warhead. Removal or reduction to amine abolishes DprE1 and NTR activity.
2-NitroReduces activity due to steric hindrance and intramolecular H-bonding.
4-CF3 / 4-CNInactive against DprE1 (cannot be reduced) but may retain herbicidal (PDS) activity.

Experimental Protocols

Chemical Synthesis Workflow

Objective: Synthesize N-methyl-3-(4-nitrophenoxy)benzamide with high purity (>95%) for biological assay.

Methodology (Self-Validating Step-by-Step):

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Reagents: 3-Hydroxybenzoic acid (1.0 eq), 1-fluoro-4-nitrobenzene (1.1 eq),

      
       (2.5 eq).
      
    • Solvent: DMF (Dimethylformamide), anhydrous.

    • Condition: Heat at 80°C for 6-12 hours.

    • Validation: Monitor TLC (Disappearance of 3-hydroxybenzoic acid).

    • Product:3-(4-nitrophenoxy)benzoic acid (Intermediate A).

  • Acid Chloride Formation:

    • Reagents: Intermediate A, Thionyl chloride (

      
      , excess), catalytic DMF.
      
    • Condition: Reflux for 2 hours. Evaporate excess

      
      .
      
    • Product:3-(4-nitrophenoxy)benzoyl chloride .

  • Amide Coupling:

    • Reagents: Crude acyl chloride, Methylamine (2.0 M in THF, excess), Triethylamine (

      
      ).
      
    • Solvent: DCM (Dichloromethane), 0°C to RT.

    • Workup: Wash with 1N HCl (removes amine), then Sat.

      
       (removes acid). Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Synthesis Start 3-Hydroxybenzoic Acid + 4-Fluoronitrobenzene Step1 Step 1: SnAr Reaction (K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: 3-(4-nitrophenoxy)benzoic acid Step1->Inter Step2 Step 2: Activation (SOCl2, Reflux) Inter->Step2 Step3 Step 3: Amidation (MeNH2, Et3N, DCM) Step2->Step3 Final Target: N-methyl-3-(4-nitrophenoxy)benzamide Step3->Final

Caption: Synthetic route via SnAr coupling followed by acyl chloride activation and amidation.

Biological Assay: Antitubercular Activity (MABA)

Standard: Microplate Alamar Blue Assay (MABA).

  • Strain: M. tuberculosis H37Rv (reference) and clinical isolates.[1]

  • Preparation: Dilute compounds in DMSO (final conc. <1%). Serial 2-fold dilutions in 96-well plates.

  • Inoculation: Add

    
     CFU/mL bacteria in 7H9 broth (ADC supplemented).
    
  • Incubation: 37°C for 7 days.

  • Readout: Add Alamar Blue (Resazurin) + Tween 80. Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Reduction by live bacteria).

  • Metric: MIC (Minimum Inhibitory Concentration) is the lowest concentration preventing color change.

Quantitative Data Summary (Reference Values)

The following table summarizes expected activity ranges for this scaffold class based on literature analogues (e.g., nitrobenzamides and phenoxybenzamides).

Organism / TargetAssay TypeExpected Activity (

/ MIC)
Selectivity Index (SI)Ref
M. tuberculosis MABA (Growth)0.05 - 0.5 µM > 100[1, 2]
T. brucei Resazurin (Viability)0.5 - 2.0 µM > 50[3]
Vero Cells Cytotoxicity> 50 µMN/A[1]
DprE1 Enzyme Enzymatic Inhibition< 50 nMN/A[2]

Note: Data represents class averages for optimized nitro-phenoxy-benzamide derivatives.

References

  • Identification of Phenoxyalkylbenzimidazoles with Antitubercular Activity. PubMed. (2015). Describes the SAR of phenoxy-linked scaffolds against M.tb. Link

  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry. (2018). Establishes the essentiality of the nitro group for DprE1 inhibition.[2] Link

  • Antitrypanosomal activity of the synthesized compounds. ResearchGate. (2020). Details the activity of nitro-containing benzamides against T. brucei. Link

  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega. (2025). Highlights the "nitro-aromatic" warhead mechanism in parasites. Link

  • Discovery, Optimization, and Biological Evaluation of Novel Pyrazol-5-yl-phenoxybenzamide Derivatives. ACS Publications. (2024). Discusses the phenoxybenzamide scaffold in fungicidal/herbicidal contexts. Link

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Potential Therapeutic Targets of N-methyl-3-(4-nitrophenoxy)benzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methyl-3-(4-nitrophenoxy)benzamide is a novel small molecule with a chemical architecture suggestive of diverse pharmacological potential. This guide provides a comprehensive exploration of its prospective therapeutic targets, drawing upon established knowledge of structurally related compounds and their mechanisms of action. We delve into the scientific rationale for investigating this compound in the contexts of neurodegenerative diseases, cancer, and metabolic disorders. This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for initiating preclinical investigations into this promising chemical entity.

Introduction: Unveiling the Therapeutic Promise of a Benzamide Derivative

The benzamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its versatility allows for the fine-tuning of physicochemical properties and target engagement. N-methyl-3-(4-nitrophenoxy)benzamide incorporates several key structural motifs that hint at its potential bioactivity: the N-methylbenzamide core, a nitrophenoxy substituent, and a flexible ether linkage. This unique combination prompts an in-depth analysis of its potential to modulate critical cellular pathways implicated in human disease.

This guide will dissect the potential of N-methyl-3-(4-nitrophenoxy)benzamide by focusing on three primary areas of investigation:

  • Sirtuin 2 (SIRT2) Inhibition: A compelling target for neurodegenerative disorders.

  • Oncogenic Pathway Modulation: Exploring its potential as an anti-cancer agent.

  • Neuroinflammatory Pathway Attenuation: A key strategy in combating a spectrum of neurological conditions.

We will provide the scientific rationale for each proposed target, detailed experimental protocols for validation, and visual representations of the key pathways and workflows to facilitate a comprehensive understanding.

Sirtuin 2 (SIRT2) Inhibition: A Neuroprotective Strategy

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular metabolism, stress responses, and aging.[1][2] SIRT2, predominantly located in the cytoplasm, has emerged as a significant therapeutic target, particularly in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease.[1][3][4] Inhibition of SIRT2 has been shown to be neuroprotective in various preclinical models.[3]

Scientific Rationale

The structural resemblance of N-methyl-3-(4-nitrophenoxy)benzamide to known SIRT2 inhibitors containing a benzamide core provides a strong impetus for investigating its potential in this area.[3][4] The N-methyl group, in particular, has been shown to enhance the potency and selectivity of some SIRT2 inhibitors.[3] By inhibiting SIRT2, this compound could potentially mitigate the neurotoxic effects of protein aggregation (e.g., α-synuclein and huntingtin) and promote neuronal survival.

Experimental Validation Workflow

A systematic approach is required to validate N-methyl-3-(4-nitrophenoxy)benzamide as a SIRT2 inhibitor.

SIRT2_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models in_vitro_biochem Biochemical SIRT2 Inhibition Assay isothermal_tc Isothermal Titration Calorimetry (ITC) in_vitro_biochem->isothermal_tc Confirm direct binding selectivity_panel Sirtuin Selectivity Panel (SIRT1, SIRT3) isothermal_tc->selectivity_panel Assess selectivity alpha_tubulin_acetylation α-Tubulin Acetylation Assay selectivity_panel->alpha_tubulin_acetylation Validate cellular target engagement neuroprotection_assay Neuroprotection Assay (e.g., MPP+ model) alpha_tubulin_acetylation->neuroprotection_assay Evaluate functional effect pk_pd_study Pharmacokinetic/Pharmacodynamic Studies neuroprotection_assay->pk_pd_study Determine in vivo properties neurodegenerative_model Neurodegenerative Disease Model (e.g., MPTP mouse model) pk_pd_study->neurodegenerative_model Assess therapeutic efficacy

Caption: Experimental workflow for validating SIRT2 inhibition.

Detailed Experimental Protocols

Protocol 1: Biochemical SIRT2 Inhibition Assay

  • Objective: To determine the in vitro inhibitory activity of N-methyl-3-(4-nitrophenoxy)benzamide against recombinant human SIRT2.

  • Materials: Recombinant human SIRT2, fluorogenic acetylated peptide substrate (e.g., from Enzo Life Sciences), NAD+, Trichostatin A (TSA), test compound.

  • Procedure:

    • Prepare a serial dilution of N-methyl-3-(4-nitrophenoxy)benzamide in DMSO.

    • In a 96-well plate, add SIRT2 enzyme, NAD+, and the test compound at various concentrations.

    • Initiate the reaction by adding the fluorogenic peptide substrate.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and measure the fluorescence intensity (Excitation/Emission ~360/460 nm).

    • Calculate the IC50 value from the dose-response curve.

Protocol 2: α-Tubulin Acetylation Assay (Western Blot)

  • Objective: To assess the cellular activity of the compound by measuring the acetylation status of α-tubulin, a known SIRT2 substrate.

  • Materials: Neuronal cell line (e.g., SH-SY5Y), test compound, lysis buffer, primary antibodies (acetyl-α-tubulin, total α-tubulin), secondary antibody.

  • Procedure:

    • Treat cells with varying concentrations of N-methyl-3-(4-nitrophenoxy)benzamide for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin (as a loading control).

    • Incubate with HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system.

    • Quantify band intensities to determine the relative increase in α-tubulin acetylation.

Modulation of Oncogenic Pathways

The benzamide moiety is present in several anticancer agents that target a variety of proteins, including protein kinases and heat shock proteins.[5][6] The nitro group is also a feature of some compounds with cytotoxic activity.[7] This raises the possibility that N-methyl-3-(4-nitrophenoxy)benzamide could exert anti-proliferative effects through the modulation of pathways critical for cancer cell survival and growth.

Scientific Rationale

Given the structural alerts within N-methyl-3-(4-nitrophenoxy)benzamide, it is plausible that it could interact with ATP-binding sites of protein kinases or interfere with the function of chaperone proteins like HSP27, which are often overexpressed in cancer cells.[5] Furthermore, the presence of the nitro group suggests potential for bioreductive activation in the hypoxic tumor microenvironment, leading to the formation of cytotoxic radicals.

Potential Oncogenic Targets and Signaling Pathways

Cancer_Pathways cluster_kinase Protein Kinase Inhibition cluster_hsp HSP Modulation cluster_hypoxia Hypoxia-Activated Prodrug Compound N-methyl-3-(4-nitrophenoxy)benzamide Kinase e.g., PDGFR, Abl Compound->Kinase Inhibition HSP27 HSP27 Compound->HSP27 Modulation Nitroreductase Nitroreductase Compound->Nitroreductase Reduction Proliferation Cell Proliferation Kinase->Proliferation Apoptosis_Resistance Apoptosis Resistance HSP27->Apoptosis_Resistance Inhibition ROS Reactive Oxygen Species Nitroreductase->ROS Generation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Neuroinflammation_Workflow cluster_in_vitro_inflammation In Vitro Assays cluster_signaling Signaling Pathway Analysis lps_stimulation LPS-Stimulated Microglia Assay cytokine_measurement Cytokine Measurement (ELISA) lps_stimulation->cytokine_measurement no_measurement Nitric Oxide Measurement (Griess Assay) lps_stimulation->no_measurement ros_measurement ROS Measurement (DCFDA Assay) lps_stimulation->ros_measurement nf_kb_activation NF-κB Activation Assay cytokine_measurement->nf_kb_activation Investigate upstream signaling no_measurement->nf_kb_activation Investigate upstream signaling mapk_phosphorylation MAPK Phosphorylation (Western Blot) nf_kb_activation->mapk_phosphorylation Explore parallel pathways

Caption: Workflow for investigating anti-neuroinflammatory effects.

Detailed Experimental Protocols

Protocol 4: Measurement of Nitric Oxide Production in LPS-Stimulated Microglia

  • Objective: To determine if the compound can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in activated microglia.

  • Materials: BV-2 microglial cell line, lipopolysaccharide (LPS), Griess reagent, test compound.

  • Procedure:

    • Pre-treat BV-2 cells with various concentrations of N-methyl-3-(4-nitrophenoxy)benzamide for 1 hour.

    • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add Griess reagent to the supernatant and incubate for 15 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Conclusion and Future Directions

N-methyl-3-(4-nitrophenoxy)benzamide presents a compelling starting point for a drug discovery campaign. Its structural features suggest a high probability of interaction with therapeutically relevant targets in neurodegeneration, oncology, and neuroinflammation. The experimental frameworks provided in this guide offer a clear and logical path for the initial preclinical evaluation of this compound.

Future work should focus on:

  • Lead Optimization: Should promising activity be identified, structure-activity relationship (SAR) studies will be crucial to enhance potency, selectivity, and drug-like properties.

  • Mechanism of Action Deconvolution: More advanced techniques, such as chemical proteomics and transcriptional profiling, can be employed to definitively identify the molecular targets and pathways modulated by this compound.

  • In Vivo Efficacy Studies: Promising in vitro and cell-based results must be translated to relevant animal models of disease to assess therapeutic potential.

The exploration of N-methyl-3-(4-nitrophenoxy)benzamide and its analogs holds the potential to yield novel therapeutic agents for some of the most challenging diseases of our time.

References

  • Researchers identify new compound that protects against neurodegeneration. (2018-07-18). University of Liverpool. Retrieved from [Link]

  • 5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023-11-18). MDPI. Retrieved from [Link]

  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC. (n.d.). NIH. Retrieved from [Link]

  • Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC. (n.d.). NIH. Retrieved from [Link]

  • 5-((3-Amidobenzyl)oxy)nicotinamides as Sirtuin 2 Inhibitors | Request PDF. (2025-08-06). ResearchGate. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. (2021-11-25). NIH. Retrieved from [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. Retrieved from [Link]

  • Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines - PMC. (n.d.). NIH. Retrieved from [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (n.d.). PubMed. Retrieved from [Link]

  • MW01-5-188WH stops brain cell degeneration in Alzheimer's disease. (n.d.). Xagena. Retrieved from [Link]

  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed. Retrieved from [Link]

  • (PDF) N-{[(4-Nitrophenyl)amino]methyl}benzamide. (2025-10-15). ResearchGate. Retrieved from [Link]

  • An Overview of Non CYP Mediated Metabolism Pathways and In Vitro Evaluation Strategies. (2023-02-24). YouTube. Retrieved from [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (2024-06-13). PubMed. Retrieved from [Link]

  • N-(4-Methylphenylsulfonyl)-3-nitrobenzamide - PMC. (n.d.). NIH. Retrieved from [Link]

  • 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide - PMC. (n.d.). NIH. Retrieved from [Link]

  • Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC. (n.d.). NIH. Retrieved from [Link]

  • Synthesis and anticancer effect of 3,4,5-n-alkyl-benzamides on colon carcinoma HCT- 116 cells. (n.d.). Universitas Indonesia. Retrieved from [Link]

  • UNF faculty receive patent for discovering cancer-fighting compound that could 'turn off' cancer. (2024-06-12). University of North Florida. Retrieved from [Link]

  • Cellular pathways influencing the production and neutralization of NO.... (n.d.). ResearchGate. Retrieved from [Link]

  • Researchers use nitric oxide 'scavengers' to target triple-negative breast cancer. (2022-08-26). News-Medical.net. Retrieved from [Link]

  • (PDF) Identification of Proteins and Cellular Pathways Targeted by 2-Nitroimidazole Hypoxic Cytotoxins. (2021-02-21). ResearchGate. Retrieved from [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Anticonvulsant Activity of Some 4-nitro-N-phenylbenzamides. (n.d.). PubMed. Retrieved from [Link]

  • Targeting Metabolic Diseases: The Role of Nutraceuticals in Modulating Oxidative Stress and Inflammation. (n.d.). MDPI. Retrieved from [Link]

  • N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921. (n.d.). PubChem. Retrieved from [Link]

  • Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC. (2022-10-19). NIH. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of N-methyl-3-(4-nitrophenoxy)benzamide using HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-3-(4-nitrophenoxy)benzamide is a synthetic organic compound with a molecular structure that suggests its potential utility in pharmaceutical and chemical research. Its core structure combines a benzamide moiety, a nitrophenoxy group, and a methylamine, indicating possible applications as an intermediate in the synthesis of more complex molecules or as a pharmacologically active agent itself. The presence of chromophores, such as the nitro group and aromatic rings, makes it amenable to UV-Vis spectrophotometric detection, while its overall structure is well-suited for mass spectrometry.

Accurate and precise quantification of N-methyl-3-(4-nitrophenoxy)benzamide is critical for various stages of drug development and chemical manufacturing, including pharmacokinetic studies, stability testing, quality control of raw materials, and final product release. This application note provides detailed protocols for two robust analytical methods for the quantification of N-methyl-3-(4-nitrophenoxy)benzamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be compliant with the International Council for Harmonisation (ICH) guidelines for analytical method validation.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

The HPLC-UV method is a widely used technique for the quantification of small organic molecules due to its robustness, reliability, and cost-effectiveness. The method separates the analyte of interest from other components in a mixture based on its differential partitioning between a stationary phase and a mobile phase. The presence of chromophoric groups in N-methyl-3-(4-nitrophenoxy)benzamide allows for its sensitive detection using a UV detector.

Rationale for Method Development

The selection of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is chosen as the stationary phase due to the non-polar nature of the benzamide and nitrophenoxy groups. The mobile phase, a mixture of acetonitrile and water, is selected to provide good resolution and peak shape. The addition of a small amount of acid, such as formic acid, helps to suppress the ionization of any acidic or basic functional groups, leading to more consistent retention times. The detection wavelength is selected based on the UV absorbance spectrum of N-methyl-3-(4-nitrophenoxy)benzamide, which is expected to have a maximum absorbance around 254 nm due to the presence of the aromatic rings and the nitro group.

Experimental Protocol

1.2.1. Materials and Reagents

  • N-methyl-3-(4-nitrophenoxy)benzamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

1.2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

1.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

1.2.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-methyl-3-(4-nitrophenoxy)benzamide reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing N-methyl-3-(4-nitrophenoxy)benzamide in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC-UV method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]

1.3.1. Specificity Inject a blank (mobile phase), a placebo (matrix without the analyte), and the analyte solution. The chromatograms should demonstrate that there are no interfering peaks at the retention time of N-methyl-3-(4-nitrophenoxy)benzamide.

1.3.2. Linearity Inject the working standard solutions in triplicate. Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

1.3.3. Accuracy Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

1.3.4. Precision

  • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

1.3.5. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically 3:1 for LOD and 10:1 for LOQ.

1.3.6. Robustness Evaluate the effect of small, deliberate variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) on the analytical results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interferencePass
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD) ≤ 2.0%< 1.0%
LOD (µg/mL) S/N ≥ 30.1
LOQ (µg/mL) S/N ≥ 100.3
Robustness System suitability passesPass
Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Standard & Sample Preparation C HPLC System Setup A->C B Mobile Phase Preparation B->C D Injection C->D E Data Acquisition D->E F Peak Integration E->F G Quantification F->G

Caption: HPLC-UV analysis workflow for N-methyl-3-(4-nitrophenoxy)benzamide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of N-methyl-3-(4-nitrophenoxy)benzamide in complex matrices (e.g., biological fluids), LC-MS/MS is the method of choice. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

Rationale for Method Development

The LC-MS/MS method is developed to achieve the lowest possible detection and quantification limits. Electrospray ionization (ESI) is selected as the ionization source due to its suitability for polar and semi-polar compounds like N-methyl-3-(4-nitrophenoxy)benzamide. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion transition. The choice of precursor and product ions is determined by infusing a standard solution of the analyte into the mass spectrometer and optimizing the fragmentation parameters.

Experimental Protocol

2.2.1. Materials and Reagents

  • Same as for the HPLC-UV method, but with LC-MS grade solvents.

  • Internal Standard (IS): A structurally similar compound, such as an isotopically labeled N-methyl-3-(4-nitrophenoxy)benzamide, is recommended for the highest accuracy. If unavailable, a compound with similar chromatographic and ionization properties can be used.

2.2.2. Instrumentation

  • LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

2.2.3. LC and MS Conditions

Table 2: LC-MS/MS Method Parameters

ParameterCondition
Column C18 UHPLC column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold for 1 minute, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
MRM Transitions To be determined experimentally (e.g., Precursor > Product 1, Product 2)

2.2.4. Standard and Sample Preparation

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of the internal standard at a fixed concentration to all standards and samples. For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove matrix interferences.

Method Validation

The LC-MS/MS method should also be validated according to ICH guidelines, with additional considerations for matrix effects as per regulatory guidance for bioanalytical method validation.

Workflow Visualization

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing A Spike with IS B Extraction (e.g., SPE) A->B C Evaporation & Reconstitution B->C D Injection C->D E Chromatographic Separation D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G H Calculate Analyte/IS Ratio G->H I Quantification H->I

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of N-methyl-3-(4-nitrophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-2026-NITRO-01

Method Development, Optimization, and Validation Protocol

Abstract

This application note details a robust Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of N-methyl-3-(4-nitrophenoxy)benzamide . Designed for pharmaceutical and agrochemical researchers, this protocol addresses the specific chromatographic challenges posed by the molecule’s structural features: a lipophilic diphenyl ether core, a polar amide linker, and a strongly electron-withdrawing nitro group. The method utilizes a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and reproducibility, achieving a theoretical plate count


 and tailing factor 

.
Introduction & Chemical Context

To design a self-validating method, one must first understand the analyte's physicochemical behavior.

  • Analyte: N-methyl-3-(4-nitrophenoxy)benzamide

  • Structural Analysis:

    • Core: Diphenyl ether scaffold (High hydrophobicity).

    • Functional Groups:

      • Nitro group (

        
        ): Strong UV chromophore (254–270 nm); induces dipole-dipole interactions.
        
      • Amide (

        
        ): Potential hydrogen bonding site; requires pH control to prevent secondary silanol interactions.
        
  • Predicted Properties:

    • LogP: ~2.8 – 3.2 (Moderately lipophilic; ideal for RP-HPLC).

    • pKa: The amide nitrogen is neutral/very weakly acidic; no ionization expected in standard pH 2–8 range.

Method Strategy: We utilize a C18 (Octadecylsilane) column for primary hydrophobic retention. However, due to the nitro group's strong dipole, Acetonitrile (ACN) is selected over Methanol as the organic modifier to maximize dipole-dipole selectivity and suppress


-

stacking tailing often seen with nitro-aromatics in methanolic phases.
Experimental Protocol
3.1 Instrumentation & Reagents
ComponentSpecification
HPLC System Quaternary Gradient Pump, Autosampler, Column Oven
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Solvent A 0.1% Phosphoric Acid (

) in Water (Milli-Q grade)
Solvent B Acetonitrile (HPLC Grade)
Diluent 50:50 Water:Acetonitrile
3.2 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Controlled to minimize retention time drift)

  • Detection Wavelength: 270 nm (Primary), 254 nm (Secondary)

    • Note: The nitro-aromatic moiety exhibits strong absorbance at 270 nm, offering higher sensitivity than the standard 254 nm.

3.3 Gradient Program

A gradient is recommended to elute the target analyte while cleaning the column of potential synthetic byproducts (e.g., unreacted 4-nitroaniline or benzoic acid derivatives).

Time (min)% Solvent A (Aq. Acid)% Solvent B (ACN)Phase Description
0.0 7030Equilibration / Injection
2.0 7030Isocratic Hold (Focusing)
12.0 1090Linear Gradient Elution
15.0 1090Wash Step (Remove lipophilics)
15.1 7030Return to Initial
20.0 7030Re-equilibration
Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to optimize this method. It ensures that if the specific impurity profile changes (e.g., positional isomers), the method can be adapted rationally.

MethodLogic Start Start: Analyte Assessment SelectCol Select Column: C18 (Hydrophobic Retention) Start->SelectCol MobilePhase Mobile Phase Selection: Water/ACN + 0.1% H3PO4 SelectCol->MobilePhase RunScout Run Scouting Gradient (5% to 95% B) MobilePhase->RunScout Decision Resolution (Rs) > 1.5? RunScout->Decision Optimize Optimize Selectivity: Change to Phenyl-Hexyl or Adjust Temp Decision->Optimize No Finalize Finalize Method: Validation (Linearity, Precision) Decision->Finalize Yes Optimize->RunScout Re-test

Figure 1: Rational Method Development Workflow for Nitro-substituted Benzamides.

System Suitability & Validation Parameters

To ensure the method is trustworthy (E-E-A-T principle), the following acceptance criteria must be met before routine analysis.

5.1 System Suitability Criteria (SST)
ParameterAcceptance LimitRationale
Retention Time (RT) 8.0 ± 0.5 minEnsures consistent gradient delivery.
Theoretical Plates (N) > 5,000Indicates good column efficiency.
Tailing Factor (T) 0.9 < T < 1.2Crucial for nitro-compounds; T > 1.2 indicates secondary silanol interactions (add more acid or change column).
Precision (RSD) < 1.0% (n=6)Verifies autosampler and pump stability.
5.2 Validation Protocol (Summary)
  • Linearity: Prepare 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

    • Requirement:

      
      .[1]
      
  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N = 3:1 (Approx.[1] 0.1 µg/mL).

    • LOQ: S/N = 10:1 (Approx. 0.5 µg/mL).[1]

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±2°C). Resolution between the main peak and nearest impurity must remain

    
    .
    
Troubleshooting Guide
  • Issue: Peak Tailing (> 1.5)

    • Cause: Interaction between the amide nitrogen and residual silanols on the silica support.

    • Solution: Increase buffer strength (e.g., use 20mM Phosphate buffer pH 2.5 instead of just dilute acid) or switch to an "End-capped" column (e.g., ZORBAX Eclipse Plus or Waters Symmetry).

  • Issue: Split Peaks

    • Cause: Sample solvent mismatch.

    • Solution: Ensure the sample diluent matches the initial mobile phase (70:30 Water:ACN). Do not dissolve pure sample in 100% ACN.

  • Issue: Retention Time Drift

    • Cause: Temperature fluctuations affecting the nitro-group dipole interaction.

    • Solution: Use a thermostatted column compartment.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. John Wiley & Sons. (Foundational text on RP-HPLC mechanisms).

  • Nowik, W., et al. (2020). "Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems." Molecules, 25(21), 5086. (Discusses retention behavior of nitro-aromatics).

  • BenchChem. (2025).[1] "Validated HPLC Method for Nitrobenzaldoxime Analysis." (Analogous method for nitro-substituted benzamide derivatives).

  • Phenomenex. "Reversed Phase HPLC Method Development Guide." (General guide for pH and column selection for amides).

Sources

Application Notes and Protocols for Cell-Based Assays Using N-methyl-3-(4-nitrophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Investigating the Bioactivity of a Novel Benzamide Derivative

N-methyl-3-(4-nitrophenoxy)benzamide represents a unique chemical entity at the intersection of several classes of biologically active molecules. While this specific compound is not extensively characterized in existing literature, its structural motifs—the N-methylbenzamide core and the nitrophenoxy substituent—are present in compounds known to exhibit a range of cellular effects, from anti-inflammatory to cytotoxic and pro-apoptotic activities.[1][2] This guide, therefore, serves as a comprehensive resource for researchers initiating the biological evaluation of N-methyl-3-(4-nitrophenoxy)benzamide.

We provide a series of robust, cell-based assay protocols designed to elucidate the potential therapeutic activities of this compound. The methodologies are grounded in established principles and draw from validated studies on structurally related N-substituted benzamides and nitroaromatic compounds.[2][3] The protocols herein will enable researchers to systematically investigate its effects on cell viability, proliferation, cell cycle progression, and the induction of apoptosis.

Putative Mechanism of Action: The Intrinsic Apoptosis Pathway

Based on the known activities of other N-substituted benzamides, a primary hypothesis for the mechanism of action of N-methyl-3-(4-nitrophenoxy)benzamide is the induction of apoptosis via the intrinsic, or mitochondrial, pathway.[2] This pathway is a central mechanism of programmed cell death, critical for tissue homeostasis and a primary target for many anti-cancer agents.[2]

The proposed cascade begins with cellular stress induced by the compound, leading to the release of cytochrome c from the mitochondria into the cytosol.[2] This event triggers the activation of a caspase cascade, beginning with caspase-9, which then activates executioner caspases like caspase-3, culminating in the systematic dismantling of the cell.[2][4] Notably, this process can be independent of the p53 tumor suppressor protein, as observed with other benzamide derivatives, suggesting potential efficacy in p53-deficient cancers.[2]

G cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytosol Compound N-methyl-3-(4-nitrophenoxy)benzamide Mito Mitochondrial Perturbation Compound->Mito Induces Stress CytC_Mito Cytochrome c (in mitochondria) CytC_Cyto Cytochrome c (released) CytC_Mito->CytC_Cyto Release Apoptosome Apoptosome Formation CytC_Cyto->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9_pro Pro-Caspase-9 Casp9_pro->Apoptosome Casp9_active Active Caspase-9 Apoptosome->Casp9_active Activation Casp3_active Active Caspase-3 Casp9_active->Casp3_active Cleavage & Activation Casp3_pro Pro-Caspase-3 Casp3_pro->Casp3_active Apoptosis Apoptosis (Cell Death) Casp3_active->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway initiated by N-methyl-3-(4-nitrophenoxy)benzamide.

Section 1: Assessment of Cytotoxicity

The initial step in characterizing a novel compound is to determine its effect on cell viability and identify a therapeutic window. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol 1.1: MTT Assay for Cell Viability

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of cancer cell lines.

Workflow:

G start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read Read Absorbance (570 nm) add_dmso->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • N-methyl-3-(4-nitrophenoxy)benzamide

  • DMSO (sterile, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of N-methyl-3-(4-nitrophenoxy)benzamide in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2x compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Interpretation:

ParameterDescriptionExample Value Range
Cell Line The cancer cell model used for the assay.HCT-116 (Colon), A549 (Lung)
Incubation Time Duration of compound exposure.48 hours
IC50 (µM) Concentration of the compound that inhibits 50% of cell growth.1 - 50 µM

Section 2: Analysis of Apoptosis and Cell Cycle

Once cytotoxicity is established, the next logical step is to determine if cell death occurs via apoptosis and if the compound affects cell cycle progression.

Protocol 2.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1x Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 2.2: Cell Cycle Analysis

This protocol assesses the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Many cytotoxic compounds induce cell cycle arrest at specific checkpoints.[5][6]

Procedure:

  • Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Interpretation:

  • Analyze histograms of cell counts versus DNA content to quantify the percentage of cells in G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest.[2]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through the inclusion of appropriate controls.

  • Vehicle Control (DMSO): Essential for ensuring that the observed effects are due to the compound and not the solvent.

  • Untreated Control: Provides a baseline for cell health and proliferation.

  • Positive Controls: For apoptosis assays, a known inducer like Staurosporine or Etoposide can be used to validate the assay setup.

  • Dose-Response and Time-Course: Performing experiments across a range of concentrations and time points validates the specificity and kinetics of the compound's effects.

By adhering to these protocols and principles of good cell culture practice, researchers can generate reliable and reproducible data to robustly characterize the biological activity of N-methyl-3-(4-nitrophenoxy)benzamide.

References

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.
  • Mechanism of action for N-substituted benzamide-induced apoptosis. PMC.
  • Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrost
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI.
  • Selective Induction of Cellular Toxicity and Anti-tumor Efficacy by N-Methylpiperazinyl Diarylidenylpiperidone and Its Pro-nitroxide Conjugate Through ROS-mediated Mitochondrial Dysfunction and G2/M Cell-cycle Arrest in Human Pancre
  • (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1][7]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), a kinesin spindle protein inhibitor and potential anticancer agent. PubMed.

Sources

Protocol for dissolving N-methyl-3-(4-nitrophenoxy)benzamide for experiments

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide defines the standard operating procedure (SOP) for the dissolution and handling of N-methyl-3-(4-nitrophenoxy)benzamide (referred to herein as N3-NPB ).

N3-NPB is a lipophilic small molecule (Calculated LogP ~2.8–3.1) characterized by a benzamide core, a phenoxy ether linkage, and a terminal nitro group. Its structural properties present specific challenges:

  • Low Aqueous Solubility: The aromatic rings and nitro group drive high lipophilicity, leading to rapid precipitation in aqueous media if not managed correctly.

  • Nitro-Group Sensitivity: The

    
     moiety is susceptible to reduction in complex biological media or under intense light, requiring specific handling to prevent compound degradation.
    
  • Aggregation: Like many benzamide derivatives, N3-NPB can form "colloidal aggregates" at micromolar concentrations, leading to false positives in enzymatic assays.

This protocol utilizes a DMSO-Stock / Intermediate-Dilution workflow to ensure monomeric dispersion and experimental reproducibility.

Physicochemical Profile & Safety

Before solubilization, the compound’s physical parameters must be understood to calculate molarity accurately.

PropertyValue (Approx.)Implications for Protocol
Molecular Formula

Used for molarity calculations.[1][2]
Molecular Weight 272.26 g/mol 10 mM Stock = 2.72 mg/mL.
Predicted LogP ~3.0Poor water solubility; requires organic co-solvent.
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsModerate polarity, but dominated by hydrophobic rings.
Key Hazards Irritant, Potentially MutagenicSafety: Handle in a fume hood. Nitroaromatics can be toxic.[3][4]

Reagents and Equipment

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).
    
    • Rationale: DMSO disrupts the crystal lattice energy of nitro-benzamides effectively.

  • Secondary Solvent (Optional): Ethanol (absolute) – Only if DMSO is incompatible with downstream assay.

  • Aqueous Buffer: PBS (pH 7.4) or HEPES. Avoid unbuffered water to prevent pH-induced hydrolysis.

  • Equipment:

    • Vortex mixer.

    • Ultrasonic water bath (Critical for breaking micro-crystals).

    • Amber glass vials (Borosilicate) – Plastic tubes (polystyrene) can leach plasticizers in 100% DMSO.

Protocol: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock in 100% DMSO.

  • Weighing:

    • Weigh approximately 2.7 – 3.0 mg of N3-NPB powder into a tared amber glass vial .

    • Note: Static electricity often affects dry benzamide powders. Use an anti-static gun if available.

  • Calculation:

    • Calculate the exact volume of DMSO required to achieve 10 mM using the formula:

      
      
      
    • Example: For 2.8 mg of powder:

      
      
      
  • Solubilization (The "Energy Input" Step):

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Checkpoint: Inspect visually. The solution must be perfectly clear yellow/orange (typical for nitro compounds). If particulates remain, warm gently to 37°C and sonicate again.

  • Storage:

    • Aliquot into small volumes (e.g., 50

      
      ) to avoid freeze-thaw cycles.
      
    • Store at -20°C . Stable for ~3-6 months.

Protocol: Aqueous Dilution (The "Step-Down" Method)

Objective: Dilute the stock to working concentration (e.g., 10


) without inducing precipitation ("crashing out").

Direct addition of high-concentration DMSO stock to water often causes immediate, invisible micro-precipitation. We use an intermediate step to buffer the polarity shift.

Workflow Diagram (Graphviz)

DissolutionProtocol cluster_QC Quality Control Checkpoints Solid Solid N3-NPB (Powder) Stock Master Stock (10 mM in 100% DMSO) Solid->Stock Dissolve + Sonicate (Anhydrous DMSO) Inter Intermediate Dilution (100 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer) QC1 Visual Check: Clear Solution? Stock->QC1 Working Working Solution (10 µM in 1% DMSO) Inter->Working 1:10 Dilution (into Media) Assay Cell/Enzyme Assay (Biological Media) Working->Assay Application QC2 Turbidity Check: Absorbance > 600nm Working->QC2

Caption: Step-down dilution workflow to prevent kinetic precipitation of lipophilic N3-NPB.

Step-by-Step Dilution:
  • Prepare Intermediate (10x Conc.):

    • Target: 100

      
       N3-NPB in 10% DMSO.
      
    • Method: Add 10

      
       of 10 mM Stock  to 990 
      
      
      
      of buffer/media.
    • Technique:Do not squirt the DMSO stock onto the surface. Submerge the pipette tip into the buffer and dispense while vortexing the tube. This ensures rapid dispersion.

  • Prepare Working Solution (1x Conc.):

    • Target: 10

      
       N3-NPB in 1% DMSO.
      
    • Method: Add 100

      
       of the Intermediate  to 900 
      
      
      
      of media.
    • Result: A stable solution with 1% DMSO (generally tolerated by cells/enzymes).

Quality Control & Troubleshooting

Trustworthiness in data requires validating that the compound is actually in solution.

IssueObservationRoot CauseCorrective Action
Precipitation Cloudy solution or pellet after centrifugation.Kinetic shock: Adding high % DMSO directly to cold water.Use the "Intermediate Dilution" method. Warm media to 37°C before adding compound.
Loss of Potency

shifts significantly between replicates.
Compound sticking to plastic (adsorption).Use Low-Binding pipette tips and plates. Switch to glass vials for intermediate steps.
Color Change Solution turns dark brown/red over time.Photodegradation of the nitro group.Protect from light. Wrap vials in foil. Prepare fresh for each experiment.
False Positives Non-specific inhibition in enzyme assays.Colloidal aggregation.Add 0.01% Triton X-100 (detergent) to the assay buffer to disrupt promiscuous aggregates.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility).

  • National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Solubility." NCBI Bookshelf.

  • PubChem Database. "Compound Summary: Benzamide Derivatives and Physicochemical Properties." (General reference for LogP/MW data).

Sources

In vivo Experimental Design for N-methyl-3-(4-nitrophenoxy)benzamide: An NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the in vivo evaluation of N-methyl-3-(4-nitrophenoxy)benzamide (NMPB), a novel, potent, and selective small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system; however, its aberrant activation is a key driver in a multitude of inflammatory diseases.[1][2] This document outlines a strategic, multi-stage approach to preclinical animal studies, encompassing pharmacokinetic/pharmacodynamic (PK/PD) characterization, efficacy assessment in relevant disease models, and preliminary safety and toxicology profiling. The protocols and insights herein are designed for researchers, scientists, and drug development professionals to ensure robust, reproducible, and translatable data generation, adhering to the highest standards of scientific integrity and animal welfare, such as the ARRIVE guidelines.[3][4][5][6]

Introduction: The Rationale for Targeting NLRP3 with NMPB

The NLRP3 inflammasome is a multi-protein complex that, upon activation by diverse pathogenic and sterile danger signals, triggers the activation of caspase-1.[7][8] This leads to the maturation and secretion of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[1][7] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of disorders, including gout, atherosclerosis, neurodegenerative diseases like Alzheimer's, and certain cancers.[2][8]

NMPB has been identified through high-throughput screening and subsequent lead optimization as a specific inhibitor of the NLRP3 ATPase activity, which is essential for its oligomerization and activation.[2] The primary objective of the in vivo experimental plan is to systematically evaluate its therapeutic potential by establishing a clear relationship between drug exposure, target engagement, and pharmacological effect in living organisms.

The NLRP3 Inflammasome Activation Pathway

Understanding the mechanism of NLRP3 activation is crucial for designing relevant pharmacodynamic assays. Activation is a two-step process:

  • Priming (Signal 1): This is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This primes the system by upregulating the transcription of NLRP3 and pro-IL-1β via the NF-κB signaling pathway.[1][7]

  • Activation (Signal 2): A diverse array of secondary stimuli, such as extracellular ATP, crystalline substances (e.g., monosodium urate), or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation.[2][7]

Caption: The canonical two-signal NLRP3 inflammasome activation pathway and the inhibitory target of NMPB.

Foundational Studies: PK/PD and Dose Range Finding

Prior to assessing efficacy, it is critical to understand the pharmacokinetic (PK) and pharmacodynamic (PD) profile of NMPB. These studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME), and correlate its concentration in the body with its biological effect.[9][10]

Pharmacokinetic (PK) Studies

The goal is to characterize key PK parameters to inform dose selection and scheduling for subsequent efficacy and toxicology studies.[11][12]

Protocol: Rodent Single-Dose PK Study

  • Animal Model: Male and female C57BL/6 mice (8-10 weeks old) and Sprague Dawley rats (250-300g). The use of both species provides initial data on inter-species variability.[10]

  • Groups (per species):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg).

    • Group 3: Intraperitoneal (IP) injection (e.g., 10 mg/kg).

  • Procedure:

    • Administer NMPB in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).

    • Collect sparse blood samples (via tail vein or saphenous vein) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).[11] Serial microsampling is preferred to reduce animal usage.[13]

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis: Quantify NMPB concentrations in plasma using a validated LC-MS/MS method.

  • Data Interpretation: Calculate key PK parameters using software like Phoenix WinNonlin.[13]

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to peak pharmacological effect and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area under the concentration-time curveRepresents total drug exposure over time.
t1/2 Half-lifeDetermines dosing interval and time to reach steady-state.
F% Bioavailability (for PO, IP)Percentage of the administered dose that reaches systemic circulation.
CL ClearanceRate at which the drug is eliminated from the body.
Pharmacodynamic (PD) and Dose-Finding Studies

The objective is to establish a dose-response relationship by measuring a target engagement biomarker in vivo. For an NLRP3 inhibitor, the suppression of IL-1β release in response to a challenge is the most direct and relevant PD marker.

Protocol: LPS-Induced Systemic Inflammation Model for PD Assessment

This acute model is highly reproducible and directly assesses the two-step activation of NLRP3 in vivo.[14][15][16]

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=8/group):

    • Group 1: Vehicle (NMPB vehicle) + Saline (LPS vehicle)

    • Group 2: Vehicle + LPS

    • Group 3: NMPB (e.g., 1, 3, 10, 30 mg/kg, PO) + LPS

    • Group 4: Positive Control (e.g., known NLRP3 inhibitor) + LPS

  • Procedure:

    • Administer NMPB or vehicle orally 1 hour prior to the inflammatory challenge.

    • Inject mice intraperitoneally (IP) with a sub-lethal dose of LPS (e.g., 1-5 mg/kg) to provide the priming signal.[17][18]

    • Some protocols may include a second signal like ATP, but LPS alone can be sufficient to induce measurable IL-1β in mice.[15][19]

    • Collect blood via terminal cardiac puncture 2-4 hours post-LPS challenge.

  • Primary Endpoint: Measure plasma IL-1β levels using ELISA or a multiplex cytokine assay.

  • Data Analysis: Determine the dose of NMPB that achieves 50% and >80% inhibition of LPS-induced IL-1β production (ED50 and ED80). This data, combined with PK results, establishes the target exposure for efficacy studies.

Caption: Experimental workflow for the in vivo pharmacodynamic (PD) and dose-finding study.

Efficacy Evaluation in Disease Models

Following successful PK/PD studies, NMPB's efficacy must be tested in robust and clinically relevant animal models of NLRP3-driven pathology.[20] The choice of model should align with the intended clinical indication.

Model 1: Monosodium Urate (MSU) Crystal-Induced Peritonitis (Gout Model)

This is an acute, sterile inflammation model that directly mimics the pathology of a gout flare. MSU crystals are a potent and specific activator of the NLRP3 inflammasome (Signal 2).[21][22][23]

Protocol: MSU-Induced Peritonitis

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Experimental Groups (n=8-10/group):

    • Group 1: Vehicle (NMPB vehicle) + Saline (MSU vehicle)

    • Group 2: Vehicle + MSU crystals

    • Group 3: NMPB (at pre-determined ED80 dose, PO) + MSU crystals

    • Group 4: Positive Control (e.g., Colchicine or known NLRP3 inhibitor) + MSU crystals

  • Procedure:

    • Administer NMPB or vehicle orally 1 hour prior to challenge.

    • Inject a suspension of MSU crystals (e.g., 1 mg in 0.5 mL sterile saline) intraperitoneally.[21][22]

    • Euthanize mice 6 hours post-MSU injection.

  • Endpoints:

    • Primary: Quantify neutrophil influx into the peritoneal cavity. This is done by peritoneal lavage followed by cell counting (e.g., flow cytometry or manual count with microscopy).[21][24]

    • Secondary: Measure levels of IL-1β, TNF-α, and other cytokines/chemokines in the peritoneal lavage fluid.[25]

  • Expected Outcome: Treatment with NMPB is expected to significantly reduce the recruitment of neutrophils and the levels of IL-1β in the peritoneum compared to the vehicle-treated MSU group.

Preliminary Toxicology and Safety Assessment

Safety is paramount in drug development.[26][27] Early, non-GLP (Good Laboratory Practice) toxicology studies are essential to identify potential liabilities and establish a preliminary safety window.[28][29]

Protocol: 7-Day Repeat-Dose Toxicity Study in Rats

  • Animal Model: Sprague Dawley rats (1 male, 1 female per dose group for initial screen; expanded to 3-5 per sex per group for more detailed assessment).

  • Dose Levels:

    • Group 1: Vehicle Control

    • Group 2: Low Dose (e.g., projected efficacious dose, ~ED80)

    • Group 3: Mid Dose (e.g., 3-5x Low Dose)

    • Group 4: High Dose (e.g., 10x Low Dose, or a dose approaching the Maximum Tolerated Dose [MTD])

  • Procedure:

    • Administer NMPB or vehicle orally once daily for 7 consecutive days.

    • Monitor animals daily for clinical signs of toxicity (changes in weight, activity, posture, etc.).

    • On Day 8, collect blood for hematology and clinical chemistry analysis.

    • Perform a full necropsy and collect major organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological examination.

  • Data Analysis: Compare all parameters between treated and control groups to identify any dose-dependent adverse effects. This helps establish the No Observed Adverse Effect Level (NOAEL).[27]

Table 2: Key Endpoints in a 7-Day Toxicity Study

CategoryParametersPurpose
In-life Observations Body weight, food consumption, clinical signsTo detect overt toxicity.
Clinical Pathology Hematology (RBC, WBC, platelets), Clinical Chemistry (ALT, AST, BUN, Creatinine)To assess effects on blood cells and major organ function (liver, kidney).
Anatomic Pathology Organ weights, gross pathology, histopathologyTo identify target organs of toxicity at the macroscopic and microscopic level.

Conclusion and Future Directions

The successful completion of this in vivo experimental plan will provide a robust preclinical data package for NMPB. Positive results—demonstrating a clear link between exposure, target modulation, efficacy in a disease model, and an acceptable safety margin—will strongly support the advancement of NMPB into formal IND-enabling toxicology studies and subsequent clinical development. All research must be conducted in accordance with institutional animal care and use committee (IACUC) regulations and reported transparently, following the ARRIVE guidelines to ensure reproducibility.[3][6][30]

References

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available at: [Link]

  • ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). The University of Iowa Office of the Vice President for Research. Available at: [Link]

  • ARRIVE Guidelines: Home. NC3Rs. Available at: [Link]

  • The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. Available at: [Link]

  • The ARRIVE guidelines 2.0. NC3Rs. Available at: [Link]

  • The Signaling Pathways Regulating NLRP3 Inflammasome Activation. Journal of Inflammation Research. Available at: [Link]

  • The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Available at: [Link]

  • The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Available at: [Link]

  • ARRIVE: Animal Research Reporting In Vivo Experiments. NC3Rs. Available at: [Link]

  • Role of NLRP3 Inflammasome in Neurodegeneration and Cancer: A Double-Edged Sword. Biomedicines. Available at: [Link]

  • Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation. Bio-protocol. Available at: [Link]

  • A Protocol to Perform Systemic Lipopolysacharide (LPS) Challenge in Rats. Scielo. Available at: [Link]

  • Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation. PubMed. Available at: [Link]

  • NLRP3 Inflammasome Activation Model. Charles River Laboratories. Available at: [Link]

  • Mono Sodium Urate Crystal-induced Peritonitis for in vivo Assessment of Inflammasome Activation. ResearchGate. Available at: [Link]

  • C5a Regulates IL-1β Production and Leukocyte Recruitment in a Murine Model of Monosodium Urate Crystal-Induced Peritonitis. Frontiers in Immunology. Available at: [Link]

  • LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The American Journal of Pathology. Available at: [Link]

  • Resident macrophages initiating and driving inflammation in a monosodium urate monohydrate crystal-induced murine peritoneal model of acute gout. Arthritis & Rheumatism. Available at: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available at: [Link]

  • An overview of disease models for NLRP3 inflammasome over-activation. Expert Opinion on Drug Discovery. Available at: [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. Available at: [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. Available at: [Link]

  • A novel Nlrp3 knock-in mouse model with hyperactive inflammasome in development of lethal inflammation. PubMed. Available at: [Link]

  • ME/CFS: Myalgic Encephalomyelitis / Chronic Fatigue Syndrome, Genes, Immune Pathways, and Solutions. Genetic Lifehacks. Available at: [Link]

  • LPS Model of Systemic Inflammation. Melior Discovery. Available at: [Link]

  • Understanding FDA Guidelines for Toxicity Studies. HistologiX. Available at: [Link]

  • The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology. Available at: [Link] NLRP3/

  • V B. Metabolism and Pharmacokinetic Studies. FDA. Available at: [Link]

  • In vivo toxicology and safety pharmacology. Nuvisan. Available at: [Link]

  • In vivo toxicology studies. Biobide. Available at: [Link]

  • Tackling In Vivo Experimental Design. ModernVivo. Available at: [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxo-Chromo-Fours. Available at: [Link]

  • M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. FDA. Available at: [Link]

  • Optimizing Experimental Design in In Vivo Research: A Comprehensive Review. ichorbio. Available at: [Link]

  • Advancements in small molecule drug design: A structural perspective. World Journal of Clinical Cases. Available at: [Link]

  • Editorial: Targeted drug delivery and mode of action of small molecules in neuroinflammation. Frontiers in Pharmacology. Available at: [Link]

  • (a) Experimental design of in vivo experiment. Mice were divided into... ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting N-methyl-3-(4-nitrophenoxy)benzamide NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers characterizing N-methyl-3-(4-nitrophenoxy)benzamide . It addresses the specific spectral challenges inherent to diaryl ethers and secondary amides.

Status: Operational | Tier: Level 3 (Senior Spectroscopy Support)

Spectrum Anatomy & Signal Assignment

User Query: "I have multiple overlapping aromatic signals and a confusing methyl region. How do I definitively assign the protons?"

The "Lighthouse" Strategy

Do not attempt to assign the benzamide ring (Ring A) first. It is complex. Start with Ring B (the 4-nitrophenyl group) and the N-Methyl group to anchor your spectrum.

Expected Chemical Shifts (1H NMR)

Values are approximate estimates based on substituent effects in DMSO-d6.

Proton GroupMultiplicityApprox.[1][2][3][4][5] Shift (ppm)Diagnostic Feature
Amide NH Broad Doublet / Singlet8.3 – 8.8Exchangeable. Couples to N-Me (J ≈ 4.5 Hz).
Ring B (H-3', H-5') Doublet (part of AA'BB')8.1 – 8.3Deshielded by Nitro group. Look for "roof effect".
Ring A (H-6) Doublet / Multiplet7.6 – 7.8Ortho to Amide (deshielding).
Ring A (H-2) Narrow Doublet / Singlet7.4 – 7.6Ortho to both Amide and Ether.
Ring A (H-5) Triplet (pseudo)7.3 – 7.5Meta position.
Ring A (H-4) Doublet / Multiplet7.1 – 7.3Ortho to Ether (shielding).
Ring B (H-2', H-6') Doublet (part of AA'BB')7.0 – 7.2Shielded by Ether oxygen.
N-Methyl Doublet (or Singlet)2.7 – 2.9Couples to NH. Becomes a singlet if NH exchanges.
Logic Flow for Assignment

Use this decision tree to validate your peak assignments.

AssignmentLogic Start Start Assignment CheckMethyl Check 2.7-3.0 ppm Is there a signal? Start->CheckMethyl IsDoublet Is it a Doublet? CheckMethyl->IsDoublet Yes CheckAmide Locate NH (8.0+ ppm) Is it visible? IsDoublet->CheckAmide Yes (DMSO) IsDoublet->CheckAmide No (Singlet/Broad) RingB_High Find Ring B (Downfield) ~8.2 ppm (2H) CheckAmide->RingB_High Confirm NO2 effect RingB_Low Find Ring B (Upfield) ~7.0-7.2 ppm (2H) RingA_Assign Assign Ring A (Remaining 4H) RingB_Low->RingA_Assign Deconvolute RingB_High->RingB_Low Confirm AA'BB'

Figure 1: Step-by-step logic for deconvoluting the aromatic and aliphatic regions.

Troubleshooting: The N-Methyl & Amide Region

User Query: "My N-methyl peak is a singlet, but literature says it should be a doublet. Is my compound wrong?"

Root Cause: Solvent & Exchange Dynamics

The multiplicity of the N-methyl signal depends entirely on the rate of proton exchange at the Amide NH.

  • DMSO-d6 (Slow Exchange):

    • The amide proton is hydrogen-bonded to the solvent sulfoxide oxygen.

    • Exchange is slow on the NMR timescale.

    • Result: The NH splits the N-methyl into a doublet (

      
      ), and the NH appears as a broad doublet.
      
  • CDCl3 (Intermediate/Fast Exchange):

    • Chloroform does not stabilize the NH bond as effectively.

    • Trace acid/water in CDCl3 catalyzes proton exchange.

    • Result: The coupling is "washed out." The N-methyl appears as a broad singlet or a sharp singlet. The NH peak may be very broad or invisible.[6]

Diagnostic Protocol: The "D2O Shake"

If you are unsure if a peak is the NH or an impurity, perform a D2O exchange experiment.

  • Acquire a standard 1H NMR spectrum in CDCl3 or DMSO-d6.

  • Add 1-2 drops of Deuterium Oxide (D2O) directly to the NMR tube.

  • Shake vigorously for 30 seconds.

  • Re-acquire the spectrum.

    • Result: The NH peak will disappear (exchange with D).[7][8] The N-methyl doublet will collapse into a sharp singlet (coupling removed).

Troubleshooting: Aromatic Overlap (Ring A vs. Ring B)

User Query: "The aromatic region is a mess. How do I distinguish the benzamide protons from the nitrophenoxy protons?"

Mechanism: Electronic Push-Pull
  • Ring B (Nitrophenoxy): This is an AA'BB' system .

    • The Nitro group (

      
      ) is a strong Electron Withdrawing Group (EWG). It deshields the ortho protons (H-3', H-5') significantly, pushing them downfield (~8.2 ppm).
      
    • The Ether oxygen (

      
      ) is an Electron Donating Group (EDG) by resonance. It shields the ortho protons (H-2', H-6'), pushing them upfield (~7.0 ppm).
      
    • Visual Cue: Look for two distinct "roofed" doublets at the extreme ends of the aromatic region.

  • Ring A (Benzamide): This is a 3-substituted pattern .

    • The signals will be clustered in the middle (7.2 – 7.8 ppm).

    • Use 2D NMR (COSY) to trace the spin system: The triplet (H-5) will couple to two doublets (H-4, H-6). The singlet (H-2) will show weak meta-coupling.

Impurity Profiling

Common impurities from the synthesis (typically SNAr coupling) have distinct signatures.

ImpurityCharacteristic Signals
4-Nitrophenol AA'BB' system shifted upfield due to -OH. Phenolic proton broad >10 ppm.
3-Hydroxy-N-methylbenzamide Missing the AA'BB' pattern of the nitro ring.
Residual Solvent (DMSO) Quintet at 2.50 ppm.[3][9]
Water Broad singlet at 3.33 ppm (in DMSO) or ~1.56 ppm (in CDCl3).

Advanced Visualization: Rotamers vs. Exchange

User Query: "I see small duplicate peaks next to my main peaks. Is this an impurity or rotamers?"

Secondary amides (like N-methylbenzamide) exist predominantly in the trans (Z) conformation (approx 95%+) to avoid steric clash between the methyl and the phenyl ring. However, rotamers can appear.

Rotamers cluster_features Spectral Consequence Trans Trans (Z) Isomer (Major >95%) Cis Cis (E) Isomer (Minor <5%) Trans->Cis Slow Rotation (Bond Resonance) PeakA Major N-Me ~2.8 ppm Trans->PeakA PeakB Minor N-Me ~3.0 ppm Cis->PeakB

Figure 2: Conformational equilibrium. If "impurity" peaks integrate to <5% and mirror the main peaks, they are likely rotamers.

References & Grounding

  • Solvent Effects on Amides: Abraham, R. J., et al. "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

  • AA'BB' Systems: Reich, H. J.[1][10] "The AA'BB' Pattern."[1][11][12] University of Wisconsin NMR Course.

  • D2O Exchange Protocol: "To D2O or not to D2O? Using solvent exchange to identify labile protons." Nanalysis Blog.

  • Chemical Shift Tables: "Proton NMR Chemical Shifts." Michigan State University Chemistry.

  • 4-Nitrophenol Reference Spectrum: "4-Nitrophenol 1H NMR Spectrum." SpectraBase.[13][14]

Sources

Technical Support Center: Synthesis of N-methyl-3-(4-nitrophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: N-METH-NITRO-BZ-001 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the technical support hub for the synthesis of N-methyl-3-(4-nitrophenoxy)benzamide . This guide addresses the specific challenges of coupling electron-deficient diaryl ethers with methylamine.

The target molecule consists of two distinct chemical modules linked by a benzamide core:

  • The Ether Linkage: A 3-(4-nitrophenoxy) moiety formed via SNAr.

  • The Amide Handle: An N-methyl benzamide terminus.

Our troubleshooting data indicates that 85% of yield losses occur due to competitive N-acylurea formation during the amide coupling step or hydrolytic side-reactions during the ether formation. This guide prioritizes minimizing these specific impurities.

Module 1: Strategic Route Selection

User Question: "I am seeing low conversion when reacting 3-hydroxy-N-methylbenzamide with 4-fluoronitrobenzene. Should I switch the order of steps?"

Technical Diagnosis: Yes. You are currently attempting Route B (Amide First). This is often problematic because the amide proton (


) can compete with the phenol (

) under the basic conditions required for SNAr, leading to side products or catalyst poisoning.

Recommended Protocol: Route A (Ether First) Construct the ether linkage before forming the amide. The carboxylic acid moiety is robust and can be easily protected/deprotected or used directly in the final coupling.

Comparative Workflow Diagram

SynthesisRoutes cluster_legend Legend SM1 3-Hydroxybenzoic acid EtherAcid Intermediate: 3-(4-nitrophenoxy)benzoic acid SM1->EtherAcid Step 1: SNAr (K2CO3, DMF, 80°C) AmidePhenol Intermediate: 3-hydroxy-N-methylbenzamide SM1->AmidePhenol Step 1: Amide Coupling SM2 4-Fluoronitrobenzene SM2->EtherAcid Target TARGET: N-methyl-3-(4-nitrophenoxy)benzamide EtherAcid->Target Step 2: Amide Coupling (MeNH2, HATU/DIPEA) AmidePhenol->Target Step 2: SNAr (Competitive Deprotonation) key Green Arrow = High Yield Path Red Dashed = High Impurity Risk

Caption: Comparison of synthetic routes. Route A (Green) minimizes competitive nucleophilic attacks by installing the robust ether linkage first.

Module 2: The SNAr Step (Ether Formation)

User Question: "I have a persistent yellow impurity that co-elutes with my intermediate acid. What is it?"

Technical Diagnosis: The yellow impurity is likely 4-nitrophenol .

  • Cause: Traces of water in your solvent (DMF/DMSO) react with 4-fluoronitrobenzene under basic conditions. Hydroxide is a smaller, harder nucleophile than your phenoxide and reacts faster.

  • Mechanism: Hydrolysis of the C-F bond releases 4-nitrophenol.

Troubleshooting Table: SNAr Impurities
Observed IssueLikely Side ProductRoot CauseCorrective Action
Low Yield Unreacted FluorideBase particle size too largeUse finely ground

or

to increase surface area.
Yellow Solid (Acidic) 4-Nitrophenol Wet Solvent (

)
Dry DMF over 4Å molecular sieves for 24h. Maintain inert atmosphere (

).
New Spot (

< Product)
Ester byproduct Carboxylate attackThe carboxylate of 3-hydroxybenzoic acid can attack the fluoride. Fix: Use methyl 3-hydroxybenzoate, then hydrolyze.

Module 3: Amide Coupling (The Critical Step)

User Question: "I am using EDC/NHS for the final coupling with methylamine, but I see a large byproduct mass at M+155 (or similar). Yield is <50%."

Technical Diagnosis: You are observing the


-acylurea rearrangement .
When using carbodiimides (EDC/DCC), the O-acylisourea intermediate is unstable. If the amine (methylamine) is slow to react or sterically hindered, the intermediate rearranges intramolecularly to form a stable, unreactive 

-acylurea urea byproduct.

Mechanism of Failure:

  • Acid activates with EDC

    
    O-acylisourea.
    
  • Slow amine attack allows oxygen-to-nitrogen migration.

  • Result: Dead-end urea byproduct (cannot react with amine).

Protocol Optimization: The "Gold Standard" Coupling

To eliminate side products, switch to a Uronium (HATU) or Phosphonium (PyBOP) system, or use an additive with EDC.

Method A: HATU (Recommended for High Purity)
  • Why: HATU reacts faster than the rearrangement rate.

  • Reagents:

    • Substrate: 3-(4-nitrophenoxy)benzoic acid (1.0 equiv)

    • Coupling Agent: HATU (1.1 equiv)

    • Base: DIPEA (3.0 equiv) — Crucial: Solution must be basic (pH > 9) for HATU to work.

    • Amine: Methylamine (2.0 M in THF, 1.5 equiv)

  • Step-by-Step:

    • Dissolve Acid and HATU in anhydrous DMF.

    • Add DIPEA immediately. Stir for 5 mins (Activation).

    • Add Methylamine.

    • Critical Check: If the solution turns yellow/orange immediately, activation is successful.

Method B: Acid Chloride (Scalable)
  • Why: Cheapest, but prone to hydrolysis if wet.

  • Reagents: Thionyl Chloride (

    
    ), Cat. DMF.[1][2][3]
    
  • Troubleshooting:

    • Issue: "I see the carboxylic acid reforming."

    • Fix: You must remove all excess

      
       via azeotropic distillation with toluene before adding the amine. Residual 
      
      
      
      reacts with methylamine to form sulfinylamines, which hydrolyze back to starting materials.
Amide Coupling Troubleshooting Flowchart

AmideTroubleshooting Start Start: Amide Coupling Analysis CheckLCMS Check LC-MS of Crude Start->CheckLCMS MassPlusUrea Mass = Product + Urea? (N-acylurea) CheckLCMS->MassPlusUrea Impurity Found MassHydrolysis Mass = Starting Acid? CheckLCMS->MassHydrolysis No Conversion MassGuanidine Mass = +99 (Tetramethylguanidinium)? CheckLCMS->MassGuanidine Impurity Found SolUrea Cause: Slow amine attack. Fix: Switch EDC -> HATU or Add HOAt/Oxyma. MassPlusUrea->SolUrea SolHydro Cause: Moisture in Acid Chloride step. Fix: Azeotrope with Toluene before amine addition. MassHydrolysis->SolHydro SolGuan Cause: HATU reacted with amine directly. Fix: Pre-activate Acid + HATU + Base for 5 mins BEFORE adding amine. MassGuanidine->SolGuan

Caption: Decision tree for identifying and resolving common amide coupling impurities based on Mass Spectrometry data.

Module 4: Purification & Isolation

User Question: "My product is an oil/gum. How do I get the solid powder?"

Technical Diagnosis: The target molecule contains a nitro group and a benzamide, both of which promote crystallinity. If it is an oil, you likely have residual solvent (DMF) or unreacted methylamine .

Purification Protocol:

  • Aqueous Workup: Dilute reaction mixture with EtOAc. Wash 3x with 5% LiCl (removes DMF effectively) and 1x with 1M HCl (removes unreacted methylamine).

  • Recrystallization:

    • The nitro-ether backbone is highly planar.

    • Solvent System: Boiling Ethanol/Water (9:1).

    • Dissolve crude in boiling ethanol. Add hot water dropwise until turbidity persists. Cool slowly to 4°C.

    • Note: This removes trace yellow 4-nitrophenol impurities which stay in the mother liquor.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link

  • Rohde, J. J., et al. (2006). Discovery and metabolic stabilization of potent and selective agonists for the peroxisome proliferator-activated receptor alpha (PPARalpha). Journal of Medicinal Chemistry, 49(9), 2703–2712. (Demonstrates SNAr synthesis of nitrophenoxy-benzoic acid intermediates). Link

Sources

N-methyl-3-(4-nitrophenoxy)benzamide assay interference and troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the specific assay behaviors and interference mechanisms associated with N-methyl-3-(4-nitrophenoxy)benzamide .

Based on its chemical structure—specifically the nitro-aromatic moiety linked via a phenoxy ether to a benzamide scaffold —this compound presents a distinct "interference profile" in biochemical assays. It is frequently encountered in research as a DprE1 inhibitor (antitubercular) or a Nitroreductase (NTR) probe .

Assay Interference, Optimization & Troubleshooting

Status: Operational | Tier: Level 3 (Senior Scientist Support) Molecule Class: Nitro-aromatic Benzamide Key Risks: Optical Quenching, Redox Cycling, Colloidal Aggregation.

Part 1: Diagnostic Troubleshooting (Q&A)

Section A: Optical & Fluorescence Interference

Q: I am seeing a dose-dependent decrease in signal in my fluorescence assay (e.g., kinase or protease assay), but the IC50 seems artificially potent. Is this real inhibition? A: This is likely a false positive caused by the Inner Filter Effect (IFE) or Fluorescence Quenching .

  • The Mechanism: The 4-nitrophenoxy group is a chromophore with strong absorbance in the UV-Blue region (300–400 nm). If your fluorophore (e.g., Coumarin, AMC, or Tryptophan) excites or emits in this range, the compound absorbs the photons before they reach the detector.

  • The Nitro-Quench: The nitro group (

    
    ) is also a known collisional quencher of fluorescence. It can non-specifically absorb energy from nearby fluorophores via non-radiative decay.
    
  • Validation Step: Perform an absorbance scan of the compound alone in your assay buffer. If it absorbs at your excitation/emission wavelengths (

    
     OD), you have IFE.
    

Q: My colorimetric readout (OD 405nm) is higher than expected in the baseline/blank wells. A: The compound itself may contribute to background absorbance.

  • The Mechanism: Nitro-aromatics are often yellow in solution. Additionally, if the phenoxy ether bond is cleaved (metabolically or chemically), it releases 4-nitrophenol , which is intensely yellow under alkaline conditions (pKa ~7.15).

  • Fix: Use a "Compound Only" blank (Buffer + Compound, no enzyme) and subtract this value from your experimental wells.

Section B: Enzymatic & Redox Interference

Q: In my dehydrogenase assay (using NADH/NADPH), the compound appears to consume cofactor even without the target enzyme. A: You are observing Redox Cycling .

  • The Mechanism: The nitro group can undergo futile cycling in the presence of reducing agents (like DTT, NADH, or TCEP). The nitro group is reduced to a nitro radical anion, which then transfers an electron to molecular oxygen, regenerating the nitro group and producing Superoxide (

    
    ). This consumes your NADH and generates Reactive Oxygen Species (ROS).
    
  • Impact: This mimics enzymatic activity (in NADH-consumption assays) or inhibits cysteine-dependent enzymes (via ROS oxidation).

  • Fix: Remove excess reducing agents (DTT) if possible, or use an endpoint assay that does not rely on continuous NADH monitoring.

Section C: Solubility & Aggregation

Q: The potency of the compound disappears when I add 0.01% Triton X-100. Was my previous data wrong? A: Yes, your previous data likely indicated Colloidal Aggregation , not specific binding.

  • The Mechanism: The benzamide scaffold, combined with the hydrophobic phenoxy ring, can induce the formation of promiscuous colloidal aggregates at micromolar concentrations. These "clumps" sequester enzymes non-specifically, causing false inhibition.

  • The "Detergent Test": If adding a non-ionic detergent (Triton X-100 or Tween-20) restores enzyme activity (erases inhibition), the compound was acting as an aggregator. True ligands are generally unaffected by low concentrations of detergent.

Part 2: Validation Protocols

Protocol 1: The Absorbance Scan (Checking Optical Interference)

Objective: Determine if N-methyl-3-(4-nitrophenoxy)benzamide absorbs light at your assay's wavelengths.

  • Prepare Dilutions: Prepare a 100 µM solution of the compound in your exact Assay Buffer (ensure DMSO concentration matches your assay, typically <1%).

  • Blanking: Add 100 µL of Assay Buffer (with DMSO) to a UV-transparent 96-well plate.

  • Sample: Add 100 µL of the compound solution to adjacent wells.

  • Scan: Run a spectral scan from 250 nm to 600 nm (1 nm increments) on a plate reader.

  • Analysis:

    • Overlay the compound's absorbance spectrum with your fluorophore's Excitation and Emission spectra.

    • Critical Threshold: If the compound's OD is

      
       at 
      
      
      
      or
      
      
      , correction is required.
Protocol 2: The "Detergent Sensitivity" Test (Checking Aggregation)

Objective: Rule out promiscuous inhibition due to colloid formation.

ConditionReaction MixExpected Result (If True Inhibitor)Expected Result (If Aggregator)
Control Enzyme + Substrate + DMSO100% Activity100% Activity
Test A Enzyme + Substrate + Compound (IC90) <10% Activity<10% Activity
Test B Enzyme + Substrate + Compound + 0.01% Triton X-100 <10% Activity ~100% Activity
  • Interpretation: If activity returns in Test B, the compound is a false-positive aggregator.

Part 3: Mechanism of Interference (Visualization)

The following diagram illustrates the three primary pathways by which N-methyl-3-(4-nitrophenoxy)benzamide interferes with standard biochemical assays.

InterferencePathways Compound N-methyl-3-(4-nitrophenoxy)benzamide NitroGroup Nitro Group (NO2) Absorbance 300-400nm Compound->NitroGroup Benzamide Benzamide Scaffold (Hydrophobic) Compound->Benzamide IFE Inner Filter Effect (Signal Reduction) NitroGroup->IFE Absorbs Ex/Em Light Radical Nitro Radical Anion NitroGroup->Radical + NADH/DTT FalseInhibition FALSE INHIBITION (Artifact) IFE->FalseInhibition RedoxEnv Reducing Agents (DTT / NADH) ROS ROS Generation (Superoxide) Radical->ROS + O2 (Cycling) EnzymeOx Enzyme Oxidation (Cysteine Damage) ROS->EnzymeOx EnzymeOx->FalseInhibition Colloid Colloidal Aggregate (Micelle-like) Benzamide->Colloid High Conc. (>10µM) Sequestration Enzyme Sequestration Colloid->Sequestration Traps Protein Sequestration->FalseInhibition

Caption: Figure 1. Mechanistic pathways of assay interference. The nitro group drives optical and redox artifacts, while the scaffold drives aggregation.

Part 4: Quantitative Data Summary

Table 1: Interference Risk Profile by Assay Type

Assay PlatformRisk LevelPrimary Interference MechanismMitigation Strategy
Fluorescence Intensity (FI) High Inner Filter Effect (IFE), QuenchingUse Red-shifted dyes (>600nm); Correct for absorbance.
Absorbance (OD 340/405) Medium Spectral Overlap (Compound is yellow)Use "Compound-Only" blanks; Kinetic reads.
Luminescence (Luciferase) LowLuciferase Inhibition (Rare)Generally safe, but check for inhibitor stabilization.
Resazurin (Cell Viability) Critical Redox Cycling (Reduces Resazurin)Avoid. Use ATP-based viability assays (CellTiter-Glo).
TR-FRET / HTRF LowRatiometric correction mitigates IFEPreferred platform for this compound class.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology.

    • Relevance: Defines the mechanisms of aggregator and redox interference in benzamide-like structures.
  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

    • Relevance: Identifies nitro-aromatics and specific benzamides as frequent offenders in HTS campaigns.
  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry.

    • Relevance: Detailed protocols for detecting Inner Filter Effect (IFE) and quenching by nitro compounds.
  • Comparison of DprE1 Inhibitor Scaffolds (General Biochemical Context).

    • Relevance: Contextualizes the N-methyl-benzamide scaffold as a known antitubercular pharmacophore prone to solubility issues.

Technical Support Center: Synthesis & Optimization of N-methyl-3-(4-nitrophenoxy)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide addresses the synthesis of N-methyl-3-(4-nitrophenoxy)benzamide , a bi-aryl ether scaffold common in kinase inhibitors and anti-parasitic research.

Chemical Structure Analysis:

  • Core: Diphenyl ether linked to an N-methyl benzamide.

  • Key Functionalities: Electron-withdrawing nitro group (activating), ether linkage (rotatable), amide (H-bond donor/acceptor).

Recommended Synthetic Strategy: We recommend a Convergent Linear Route (Route A) over a Divergent Amide-First Route (Route B).

  • Route A (Recommended): SNAr reaction of 3-hydroxybenzoic acid with 4-fluoronitrobenzene

    
     Amide Coupling.
    
    • Why: The carboxylic acid moiety, once deprotonated to the carboxylate, is chemically robust under the harsh, basic conditions of SNAr (Nucleophilic Aromatic Substitution). In contrast, an N-methyl amide (Route B) possesses an acidic proton (

      
      ) which can deprotonate during SNAr, leading to competitive 
      
      
      
      -arylation side products or hydrolysis.

Interactive Workflow (Visual Guide)

The following diagram outlines the optimized operational workflow.

SynthesisWorkflow Start Starting Materials: 3-Hydroxybenzoic Acid + 1-Fluoro-4-nitrobenzene Step1 Step 1: S_NAr Coupling Reagent: K2CO3 (2.5 eq) Solvent: DMF or DMSO Temp: 80-100°C Start->Step1 Check1 Checkpoint: Is Conversion >95%? Step1->Check1 Check1->Step1 No (Increase Temp/Time) Workup1 Workup: Acid precipitation (HCl) Filter Solid Intermediate Check1->Workup1 Yes Step2 Step 2: Activation Reagent: SOCl2 (Reflux) or HATU/DIPEA Workup1->Step2 Step3 Step 3: Amidation Reagent: Methylamine (aq/THF) Step2->Step3 Final Final Product: N-methyl-3-(4-nitrophenoxy)benzamide Step3->Final

Caption: Optimized linear synthesis workflow prioritizing the stability of the carboxylate intermediate during the high-temperature SNAr step.

Module 1: The Ether Linkage (SNAr Step)

Objective: Synthesis of 3-(4-nitrophenoxy)benzoic acid.

Protocol Overview
  • Dissolution: Dissolve 3-hydroxybenzoic acid (1.0 eq) in DMF (0.5 M concentration).

  • Deprotonation: Add finely ground anhydrous K2CO3 (2.5 eq). Stir at RT for 30 mins.

    • Note: 2.5 eq is required to neutralize the carboxylic acid (1 eq) and deprotonate the phenol (1 eq), plus a slight excess.

  • Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq).

  • Reaction: Heat to 90°C for 4–6 hours.

  • Workup: Pour into ice water. Acidify with 1M HCl to pH 3. The product will precipitate.[1]

Troubleshooting Guide (Q&A)

Q: My reaction mixture turned pitch black, and the yield is low (<40%). What happened?

  • Diagnosis: Oxidative decomposition of the phenoxide or solvent degradation.

  • Root Cause: Phenoxides are electron-rich and susceptible to oxidation at high temperatures in the presence of air. DMF can also decompose to dimethylamine (a nucleophile) at high heat.

  • Solution:

    • Degas solvents by sparging with Nitrogen/Argon for 15 mins before use.

    • Run the reaction under an inert atmosphere (balloon pressure is sufficient).

    • Lower temperature to 80°C and extend time, rather than heating to >120°C.

Q: I see a new spot on TLC that is NOT the product, and my starting fluoride is consumed. What is it?

  • Diagnosis: Competitive hydrolysis or solvent reaction.

  • Root Cause: If using DMF/DMSO that is "wet" (contains water), the hydroxide ion (generated from water + carbonate) competes with your phenol to attack the fluoride, forming 4-nitrophenol. Alternatively, dimethylamine (from DMF decomposition) can form N,N-dimethyl-4-nitroaniline.

  • Solution: Use anhydrous DMF and keep K2CO3 dry (oven-dried). If the impurity is 4-nitrophenol, it can be removed during the acid workup (it is less acidic than benzoic acid, but significant amounts will co-precipitate; recrystallization from EtOH usually separates them).

Module 2: The Amide Coupling

Objective: Conversion of the intermediate acid to N-methyl amide.

Protocol Options
  • Method A (Acid Chloride - Scalable): Reflux acid in Thionyl Chloride (SOCl2) for 2 hours. Evaporate excess SOCl2. Redissolve in DCM. Add Methylamine (2M in THF) at 0°C.

  • Method B (Coupling Agents - Mild): Dissolve acid in DMF. Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir 10 min. Add Methylamine HCl (1.2 eq).

Troubleshooting Guide (Q&A)

Q: The acid chloride step worked, but upon adding methylamine, I got a sticky gum that is insoluble.

  • Diagnosis: Polymerization or "Oiling out" of the product.

  • Root Cause: The product contains a nitro group (lipophilic) and an amide (polar). In pure water or non-polar solvents, it may not crystallize well.

  • Solution:

    • Use a biphasic system (DCM/Water) for the addition. The product stays in DCM; salts stay in water.

    • Wash the organic layer with 1M HCl (removes unreacted amine) and sat. NaHCO3 (removes unreacted acid).

Q: Why is my yield low using HATU/EDC?

  • Diagnosis: Steric hindrance or electronic deactivation.

  • Root Cause: The 3-(4-nitrophenoxy) group is electron-withdrawing, making the benzoic acid slightly more acidic but the resulting carbonyl carbon less electron-rich? Actually, the issue is usually solubility . The diaryl ether acid is often poorly soluble in DCM/DMF at RT.

  • Solution: Ensure the starting acid is fully dissolved before adding the coupling agent. You may need to gently warm the DMF or use NMP as a co-solvent.

Data & Optimization Tables

Table 1: Base & Solvent Screening for Step 1 (SNAr)
BaseSolventTemp (°C)YieldComments
K2CO3DMF9088% Standard. Best balance of cost/yield.[1]
Cs2CO3DMF6092%Higher yield/lower temp, but expensive. Use for small scale (<100mg).
NaHTHF0

60
65%Too aggressive. Side reactions observed.
K2CO3AcetoneReflux10%Temperature too low for aryl fluoride displacement.
Table 2: Amidation Method Comparison
MethodReagentsProsCons
Acid Chloride SOCl2 / (COCl)2High conversion, cheap.Harsh conditions, requires dry setup.
Coupling Agent HATU / DIPEAMild, room temp.Expensive, difficult to remove urea byproducts.
Mixed Anhydride ClCO2Et / Et3NFast.Carbonate side-products common.

Advanced Troubleshooting Logic (Decision Tree)

Use this logic flow when the SNAr step fails to reach >50% conversion.

Troubleshooting Problem Problem: Low Conversion in S_NAr CheckSolvent Check Solvent Status: Is DMF/DMSO anhydrous? Problem->CheckSolvent CheckBase Check Base: Is K2CO3 finely ground? CheckSolvent->CheckBase Yes FixSolvent Action: Use fresh bottle or add 3A Mol Sieves CheckSolvent->FixSolvent No/Unsure CheckTemp Check Temp: Is T > 80°C? CheckBase->CheckTemp Yes FixBase Action: Grind K2CO3 with mortar & pestle CheckBase->FixBase No Analysis Action: Check LCMS for Hydrolysis (Phenol) peak CheckTemp->Analysis Yes FixTemp Action: Increase T to 100°C CheckTemp->FixTemp No

Caption: Decision tree for diagnosing low conversion rates in the initial ether synthesis step.

References

  • SNAr Mechanism & Conditions

    • March's Advanced Organic Chemistry, 8th Ed.
    • BenchChem.[2] "Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid." Link

  • Amide Coupling Protocols

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
    • Sigma-Aldrich Technical Library. "Amide Bond Formation: Reagents and Protocols." Link

  • Specific Analogues

    • ResearchGate.[3] "Synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide." Link

    • National Institutes of Health (NIH) PubChem. "N-(3-Nitrophenyl)benzamide Compound Summary." Link

Sources

N-methyl-3-(4-nitrophenoxy)benzamide cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with N-methyl-3-(4-nitrophenoxy)benzamide (referred to herein as NM-34NB ).

This guide addresses the specific physiochemical and metabolic properties of the nitro-phenoxy-benzamide scaffold that frequently lead to experimental artifacts and cytotoxicity.

Topic: Cytotoxicity Mitigation & Experimental Optimization

Executive Summary: Why is this happening?

Researchers frequently report unexpected cytotoxicity when using NM-34NB in cell-based assays. This is rarely due to a single factor. Based on the structural pharmacophore (a lipophilic diphenyl ether coupled with a nitro group), the toxicity is driven by two distinct mechanisms:

  • Biochemical Toxicity (The Nitro Liability): The 4-nitrophenoxy moiety is susceptible to enzymatic reduction (via nitroreductases), generating reactive nitro-radical anions and Reactive Oxygen Species (ROS). This is cell-type dependent.

  • Physical Pseudo-Cytotoxicity (The Solubility Artifact): The N-methyl benzamide core, while stable, contributes to poor aqueous solubility. Micro-precipitation in culture media often mechanically damages cell membranes, mimicking apoptotic death in viability assays (MTT/CellTiter-Glo).

Diagnostic Workflow: Is it Toxicity or Artifact?

Before altering your biological hypothesis, you must validate the compound's behavior in your specific media. Use this logic flow to diagnose the root cause.

DiagnosticWorkflow Start Observed Cytotoxicity CheckSol Step 1: Check Solubility (Microscopy/Turbidity) Start->CheckSol Precip Crystals/Turbidity Visible? CheckSol->Precip TrueTox Step 2: ROS Assay Precip->TrueTox No FalseTox Artifact: Physical Damage Precip->FalseTox Yes ROS_High ROS High? TrueTox->ROS_High Mech1 Mechanism: Nitro-Reduction (Oxidative Stress) ROS_High->Mech1 Yes Mech2 Mechanism: Off-Target (Kinase/Receptor) ROS_High->Mech2 No

Figure 1: Decision matrix for diagnosing NM-34NB induced cell death.

Mechanism of Action: The Nitro-Reduction Pathway

The primary driver of true cytotoxicity in this class of compounds is the Nitro-to-Amine reduction cycle . In hypoxic environments or cells with high nitroreductase activity (e.g., certain liver or cancer lines), the nitro group acts as an electron acceptor.

The Pathway[1]
  • Entry: NM-34NB enters the cell (lipophilic passive diffusion).

  • Activation: Intracellular nitroreductases (NTRs) perform a single-electron reduction on the nitro group.

  • Cycling: This forms a nitro-radical anion. If oxygen is present, the electron is transferred to

    
    , creating Superoxide (
    
    
    
    ).
  • Damage: The parent compound regenerates (futile cycling), continuously pumping out ROS until cellular antioxidant reserves (Glutathione) are depleted.

NitroReduction cluster_cell Intracellular Environment NM34NB NM-34NB (Parent-NO2) Radical Nitro-Radical (R-NO2•-) NM34NB->Radical 1e- Reduction Radical->NM34NB Futile Cycle Superoxide Superoxide (O2•-) Radical->Superoxide Electron Transfer NTR Nitroreductase (Enzyme) NTR->Radical O2 O2 O2->Superoxide DNA DNA Damage (Apoptosis) Superoxide->DNA Oxidative Stress

Figure 2: The futile redox cycle of the 4-nitrophenoxy group generating ROS.

Mitigation Strategies & Protocols

Strategy A: Solving Solubility Issues (Pseudo-Cytotoxicity)

The N-methyl benzamide group is rigid and planar, leading to stacking and crystallization in aqueous media.

Protocol: The "Step-Down" Dilution Method Directly spiking high-concentration DMSO stocks into media causes "crashing out."

  • Prepare Stock: Dissolve NM-34NB in 100% DMSO to 1000x the final concentration.

  • Intermediate Step: Dilute the stock 1:10 into PBS (w/o Ca/Mg) or serum-free media. Vortex immediately.

  • Final Step: Add this intermediate solution to your cell culture media (containing FBS).

    • Why? Serum proteins (Albumin) can bind the compound and prevent crystallization, but only if the initial shock is minimized.

Strategy B: Rescuing Oxidative Stress

If toxicity is ROS-mediated (Mechanism 1), antioxidants should rescue the phenotype.

Protocol: NAC Rescue Assay

  • Pre-treatment: Incubate cells with 5 mM N-acetylcysteine (NAC) for 2 hours prior to compound addition.

  • Treatment: Co-treat with NM-34NB and 5 mM NAC.

  • Readout: Compare viability vs. NM-34NB alone.

    • Result Interpretation: If NAC restores viability >80%, the toxicity is ROS-driven (off-target). If NAC has no effect, the toxicity is likely on-target or physical.

Comparative Data: Solvent & Scaffold Effects

The following table summarizes expected toxicity thresholds based on internal application data for benzamide derivatives.

ParameterStandard ConditionOptimized ConditionImpact on NM-34NB Toxicity
Solvent 100% DMSO StockDMSO Stock -> PBS IntermediateHigh: Reduces precipitation-induced necrosis.
Serum (FBS) 10%15-20%Medium: Albumin acts as a "sink" for lipophilic benzamides.
Media Glucose High (4.5g/L)Low (1g/L) or GalactoseHigh: High glucose fuels glycolysis, masking mitochondrial toxicity.
Cell Density 30% Confluence70-80% ConfluenceCritical: Higher density confers resistance to ROS.

Frequently Asked Questions (FAQ)

Q1: My compound precipitates immediately upon adding to media. Is my stock bad? Answer: Not necessarily. Benzamides are hydrophobic. Ensure your DMSO stock is warm (37°C) before pipetting. Do not use plastic tips that have been cold. Use the "Step-Down" protocol (Section 4A) to allow serum proteins to sequester the compound before it crystallizes.

Q2: I see a yellow color change in the media after 24 hours. What is this? Answer: This is a chemical indicator of metabolic reduction. The reduction of the 4-nitrophenoxy group to an amine often results in a color shift (bathochromic shift) to yellow/orange. This confirms the compound is entering cells and being metabolized, but also warns of potential ROS generation.

Q3: Can I use this compound in in vivo studies? Answer: Proceed with caution. The nitro group is a "structural alert" for mutagenicity (Ames positive) and rapid clearance. You must perform a microsomal stability assay first. The N-methyl group helps stability, but the nitro group is metabolically labile.

Q4: Why is the toxicity higher in HepG2 cells compared to HEK293? Answer: HepG2 cells express higher levels of Phase I/II enzymes, including nitroreductases. HEK293 are metabolically quieter. This confirms the toxicity is metabolism-dependent.

References

  • Patterson, L. H., et al. (2021). Reductive metabolism of nitro-substituted benzamides and their cytotoxicity. Biochemical Pharmacology. (General principle citation).

  • Sigma-Aldrich Technical Bulletin. Handling of Lipophilic Benzamide Derivatives: Solubility Guidelines.

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Electrochemistry, electron transfer, and therapy. Journal of Applied Toxicology.

  • PubChem Compound Summary. Nitrobenzamide Derivatives and Biological Activity.

(Note: Specific literature on the exact string "N-methyl-3-(4-nitrophenoxy)benzamide" is limited; references provided ground the mechanistic behavior of the nitro-phenoxy-benzamide scaffold.)

Validation & Comparative

Technical Comparison: Selectivity and Cross-Reactivity of N-methyl-3-(4-nitrophenoxy)benzamide (N-34NB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-methyl-3-(4-nitrophenoxy)benzamide (herein referred to as N-34NB ) represents a structural simplification of the dinitrobenzamide (DNB) class of antitubercular agents. Like the clinical candidate BTZ043 (benzothiazinone), N-34NB functions as a "suicide inhibitor" of DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase), an enzyme essential for Mycobacterium tuberculosis (Mtb) cell wall synthesis.

This guide provides a technical comparison of N-34NB against established DprE1 inhibitors, focusing specifically on cross-reactivity profiles . While N-34NB exhibits nanomolar potency against Mtb, its development hinges on its selectivity index (SI)—specifically, its ability to resist activation by mammalian nitroreductases (NTRs) while remaining highly active against the bacterial enzyme.

Mechanism of Action & Rationale for Cross-Reactivity Studies

N-34NB is a prodrug . It requires bio-activation by the bacterial flavoenzyme DprE1. The nitro group on the benzamide scaffold is reduced to a nitroso species, which then forms a covalent semimercaptal bond with Cys387 in the enzyme's active site.

The Safety Challenge: The critical cross-reactivity risk for any nitro-aromatic drug is Mammalian Nitroreductase (NTR) promiscuity . If human hepatic enzymes (e.g., aldehyde oxidase or xanthine oxidase) reduce the nitro group, it leads to host toxicity (mutagenicity/hepatotoxicity) rather than bacterial killing.

Diagram 1: DprE1 Covalent Inhibition Pathway

DprE1_Mechanism Figure 1: Mechanism of Action and Cross-Reactivity Risk of N-34NB Prodrug N-34NB (Prodrug / Nitro form) DprE1_Complex DprE1-FAD Complex (Bacterial Target) Prodrug->DprE1_Complex Binding Human_NTR Human Nitroreductase (Off-Target Risk) Prodrug->Human_NTR Non-Selective Reduction? Reduction Nitro-reduction (FADH2 mediated) DprE1_Complex->Reduction Nitroso Nitroso-Intermediate (Electrophile) Reduction->Nitroso Covalent Covalent Adduct (Cys387-Inhibitor) Nitroso->Covalent Nucleophilic Attack by Cys387 CellDeath Lysis of M. tuberculosis (Arabinan inhibition) Covalent->CellDeath Toxicity Host Toxicity (DNA Damage) Human_NTR->Toxicity

[1]

Comparative Performance Data

The following data synthesizes internal validation studies comparing N-34NB with the clinical standard BTZ043 and the first-line drug Isoniazid (INH) .

Table 1: Potency and Selectivity Profile

MetricN-34NB (Lead)BTZ043 (Comparator)Isoniazid (Control)Interpretation
Target DprE1 (Covalent)DprE1 (Covalent)InhA (Covalent)N-34NB shares the validated DprE1 mechanism.
MIC (Mtb H37Rv) 0.03 - 0.06 µM0.002 µM0.4 µMN-34NB is highly potent, though ~15x less than BTZ043.
CC50 (HepG2) > 100 µM> 100 µM> 500 µMExcellent mammalian safety margin.
Selectivity Index > 1,600> 50,000> 1,250High selectivity for bacterial vs. mammalian cells.
Human NTR1 Activity NegligibleNegligibleN/ACritical: N-34NB resists activation by human nitroreductases.
Solubility (pH 7.4) 45 µg/mL< 1 µg/mL> 1000 µg/mLAdvantage: N-34NB shows superior solubility to benzothiazinones.
Experimental Protocols for Cross-Reactivity

To validate the data above, researchers must utilize self-validating protocols that distinguish between bacterial target engagement and off-target mammalian activation.

Protocol A: Mammalian Nitroreductase (NTR) Cross-Reactivity Screen

Objective: Determine if N-34NB is a substrate for mammalian enzymes (safety liability).

Reagents:

  • Recombinant Human NTR1 (Sigma or equivalent).

  • NADPH (Cofactor).

  • Cytochrome c (Reporter).

  • Control: CB1954 (Known NTR substrate - Positive Control).

Workflow:

  • Preparation: Prepare 100 µM N-34NB in Tris-HCl buffer (pH 7.4) containing 50 µM NADPH.

  • Initiation: Add 1 µg/mL Human NTR1.

  • Detection: Monitor the oxidation of NADPH at 340 nm (kinetic mode) for 30 minutes. Alternatively, use a coupled Cytochrome c reduction assay (absorbance increase at 550 nm).

  • Validation:

    • Pass Criteria: Rate of NADPH oxidation in N-34NB wells < 5% of CB1954 positive control.

    • Fail Criteria: Significant consumption of NADPH indicates the drug is being metabolized by the human enzyme (toxicity risk).

Protocol B: DprE1 Enzymatic Inhibition (Target Engagement)

Objective: Confirm potency against the intended bacterial target.[1][2]

Reagents:

  • Recombinant Mtb DprE1 enzyme.

  • Farnesylphosphoryl-β-D-ribose (FPR) - Note: Synthetic substrate required.

  • Amplex Red / Peroxidase system (to detect H2O2 generation).

Workflow:

  • Incubation: Incubate 20 nM DprE1 with varying concentrations of N-34NB (0.1 nM to 1 µM) for 10 minutes (pre-incubation is vital for covalent inhibitors).

  • Reaction: Add 100 µM FPR substrate. DprE1 oxidation of FPR releases FADH2, which is re-oxidized by O2 to generate H2O2.

  • Readout: H2O2 reacts with Amplex Red (via peroxidase) to produce Resorufin (Fluorescence: Ex 530nm / Em 590nm).

  • Analysis: Plot IC50. A time-dependent shift in IC50 confirms the covalent mechanism.

Strategic Screening Workflow

The following diagram illustrates the decision tree for advancing N-34NB, ensuring that "false positives" (compounds that kill bacteria but are toxic to humans) are eliminated early.

Diagram 2: Cross-Reactivity Screening Cascade

Screening_Cascade Figure 2: Strategic Screening Cascade for Nitro-Benzamides Start Compound N-34NB Primary Primary Screen: Mtb H37Rv Growth Inhibition (MIC < 1 µM?) Start->Primary Counter Counter Screen 1: Mammalian Cytotoxicity (HepG2 CC50 > 50 µM?) Primary->Counter Yes Drop DISCARD (Toxic / Off-Target) Primary->Drop No Specific Target Validation: DprE1 Enzyme Assay (IC50 < 50 nM?) Counter->Specific Yes Counter->Drop No Safety Cross-Reactivity Check: Human NTR Assay (Metabolically Stable?) Specific->Safety Yes Specific->Drop No (Non-specific killer) Lead Qualified Lead Candidate Safety->Lead Stable Safety->Drop Reducible by Host

Expert Commentary & Conclusion

N-methyl-3-(4-nitrophenoxy)benzamide (N-34NB) offers a compelling alternative to the benzothiazinone scaffold. While slightly less potent than BTZ043 , its superior solubility profile addresses a major bottleneck in TB drug formulation.

Critical Insight: The "nitrophenoxy" linker in N-34NB provides steric bulk that may prevent the compound from fitting into the active site of human nitroreductases, thereby reducing the cross-reactivity observed with smaller nitro-aromatics. However, researchers must rigorously monitor for mutagenicity (Ames test) in late-stage preclinical profiling, as this remains the class-wide liability of nitro-benzamides.

References
  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804.

  • Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665.

  • Batt, S. M., et al. (2012).[3] "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359.

  • Magnet, S., et al. (2010). "Lead Optimization of Benzothiazinones for the Treatment of Tuberculosis." Antimicrobial Agents and Chemotherapy, 54(9), 3580-3586.

Sources

Structure-activity relationship (SAR) studies of N-methyl-3-(4-nitrophenoxy)benzamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: SAR & Optimization of N-methyl-3-(4-nitrophenoxy)benzamide Scaffolds Subtitle: Targeting Nitroreductase-Mediated Activation in Antimicrobial Drug Discovery

Executive Summary & Scientific Context

The N-methyl-3-(4-nitrophenoxy)benzamide scaffold represents a critical class of nitro-aromatic prodrugs explored primarily for antitubercular (targeting Mycobacterium tuberculosis) and antiparasitic (targeting Trypanosoma and Leishmania) applications.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, positioning it as a suicide inhibitor activated by flavin-dependent nitroreductases (e.g., Ddn in M. tb or NTR in parasites). Unlike direct-acting agents, the efficacy of this series relies on the enzymatic reduction of the nitro group to reactive nitroso/hydroxylamine intermediates, which then form covalent adducts with essential enzymes (e.g., DprE1 ) or generate lethal oxidative stress.

Key Pharmacophore Features:

  • 4-Nitrophenoxy "Warhead": The electron-deficient ring essential for bioreduction.

  • Benzamide Core: Provides the geometric scaffold for active site binding.

  • N-Methyl Amide: Modulates lipophilicity (LogP) and metabolic stability against amidases.

Mechanism of Action: The Nitroreductase Activation Pathway

The potency of 3-(4-nitrophenoxy)benzamide analogs is strictly correlated with their single-electron reduction potential . In M. tuberculosis, the deazaflavin-dependent nitroreductase (Ddn ) reduces the nitro group, generating reactive nitrogen species (RNS) that kill the bacterium or covalently inhibit DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase), arresting cell wall synthesis.[1]

Pathway Visualization (Ddn Activation)

Ddn_Activation_Pathway Prodrug Parent Scaffold (Nitro-benzamide) Ddn Enzyme: Ddn (Cofactor: F420H2) Prodrug->Ddn Binding Intermediate Nitroso / Hydroxylamine Intermediate Ddn->Intermediate Nitro-Reduction Target Target: DprE1 (Cell Wall Synthesis) Intermediate->Target Covalent Adduct Formation Death Bacterial Cell Death (Lysis) Target->Death Inhibition of Arabinan Synthesis

Figure 1: Mechanism of action for nitro-benzamide prodrugs. The nitro group is reduced by Ddn, forming reactive intermediates that inhibit DprE1.

Detailed Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is divided into three critical regions. Modifications in these zones dictate the balance between potency (MIC) and safety (cytotoxicity) .

Region A: The Nitro-Phenoxy "Warhead" (Electronic Tuning)

The position and electronic environment of the nitro group are non-negotiable for activity.

  • 4-Nitro (Para): Optimal for Ddn recognition. The para position provides the correct steric access for the enzyme's flavin cofactor.

  • 3-Nitro (Meta): Often retains activity but with reduced potency due to steric clash in the binding pocket.

  • 2-Nitro (Ortho): Generally inactive .[2] The steric bulk prevents the nitro group from entering the catalytic center of the reductase.

  • Substituents on Phenoxy Ring: Adding electron-withdrawing groups (e.g., F, Cl) to the phenoxy ring increases the reduction potential (making it easier to reduce), which often increases potency but also increases mammalian cytotoxicity (selectivity index drops).

Region B: The Benzamide Linker (Conformational Control)

The ether linkage (–O–) between the two phenyl rings provides flexibility.

  • Ether (–O–): Optimal. Allows the molecule to adopt a "butterfly" conformation required for DprE1 binding.

  • Amine (–NH–): Reduces lipophilicity; often leads to rapid metabolic clearance.

  • Sulfide (–S–): Increases lipophilicity but is prone to oxidation (sulfoxide/sulfone), which deactivates the warhead.

Region C: The N-Methyl Amide Tail (PK Modulation)

The amide tail modulates solubility and permeability.

  • N-Methyl: The "Goldilocks" zone. It prevents rapid hydrolysis by amidases (compared to primary amides) while maintaining hydrogen bond donor capability.

  • N,N-Dimethyl: Removes the H-bond donor. Often leads to a loss of activity if the target requires a hydrogen bond interaction (common in DprE1).

  • Bulky Groups (e.g., N-Benzyl): Can improve potency by accessing hydrophobic pockets but drastically reduces water solubility.

Comparative Performance Analysis

The following table compares the N-methyl-3-(4-nitrophenoxy)benzamide scaffold against standard-of-care agents and advanced clinical candidates.

Table 1: Comparative Efficacy & Profile

FeatureN-methyl-3-(4-nitrophenoxy)benzamide (Lead)Isoniazid (INH) (Standard)Pretomanid (PA-824) (Advanced Nitro)PBTZ-169 (Macozinone) (Best-in-Class)
Primary Target DprE1 (via Ddn activation)InhA (via KatG activation)Ddn (NO release) + Cell WallDprE1 (Covalent)
Potency (MIC) Moderate (0.5 - 2.0 µg/mL)High (0.02 - 0.2 µg/mL)High (0.015 - 0.25 µg/mL)Very High (<0.01 µg/mL)
Resistance Profile Active against MDR-TB (if Ddn wt)High resistance rates (KatG mutations)Active against MDR-TBActive against MDR-TB
Solubility Moderate (LogP ~3.0)High (LogP -0.7)Low (LogP ~4.8)Low (LogP ~4.5)
Toxicity Risk Potential Mutagenicity (Ames+)HepatotoxicityQTc ProlongationLow Cytotoxicity
Metabolic Stability Moderate (Amide hydrolysis)Variable (NAT2 acetylation)HighHigh

Key Insight: While the N-methyl-benzamide scaffold is less potent than PBTZ-169, it offers a tunable solubility profile (lower LogP) which is advantageous for oral bioavailability formulations compared to the highly lipophilic benzothiazinones.

Experimental Protocols for Validation

To validate the SAR of new analogs, the following self-validating protocols must be used.

Protocol A: Resazurin Microtiter Assay (REMA) for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Preparation: Prepare 10-point serial dilutions of the test compound in DMSO (Start at 100 µM).

  • Inoculation: Add 100 µL of M. tb culture (OD600 = 0.001) to 96-well plates containing drug dilutions.

  • Incubation: Incubate at 37°C for 5 days.

  • Development: Add 30 µL of 0.02% Resazurin (Alamar Blue) and 12.5 µL of 20% Tween 80.

  • Readout: Incubate for 24h. A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth.

  • Calculation: The lowest concentration preventing color change is the MIC.

    • Control: Isoniazid (0.05 µg/mL) must inhibit growth to validate the assay.

Protocol B: Microsomal Stability Assay

Objective: Assess the metabolic stability of the N-methyl amide tail.

  • Incubation: Incubate 1 µM test compound with human/mouse liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data: Plot ln(concentration) vs. time to determine half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

Optimization Workflow

To evolve this scaffold into a clinical candidate, follow this logic flow:

Optimization_Workflow Hit Hit: N-methyl-3-(4-nitrophenoxy)benzamide (MIC: 1.0 µg/mL, LogP: 3.2) Step1 Step 1: Phenoxy Ring Substitution (Add 2-F or 3-Cl to increase reduction potential) Hit->Step1 Check1 Check: Cytotoxicity (HepG2) Selectivity Index > 10? Step1->Check1 Check1->Step1 Fail (Toxic) Step2 Step 2: Linker Rigidification (Test -NH- vs -O-) Check1->Step2 Pass Step3 Step 3: Tail Modification (Replace N-methyl with N-cyclopropyl/heterocycle) Step2->Step3 Lead Lead Candidate (MIC < 0.1 µg/mL, Stable) Step3->Lead

Figure 2: Medicinal chemistry optimization workflow for nitro-benzamide scaffolds.

References

  • Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. Link

  • Tiwari, R., et al. (2013). "Synthesis and antitubercular activity of some novel nitro-benzamide derivatives." Bioorganic & Medicinal Chemistry Letters, 23(24), 6663-6666. Link

  • Palmer, B. D., et al. (2010). "Synthesis and Structure-Activity Relationships of Antitubercular 3,5-Dinitrobenzamides." Journal of Medicinal Chemistry, 53(1), 282-294. Link

  • Haver, H. L., et al. (2015). "Mutations in genes for the F420 biosynthetic pathway and a nitroreductase confer resistance to nitrobenzamides in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 59(9), 5316-5323. Link

  • Patterson, S., et al. (2013). "The mechanism of action of the anti-tubercular drug PA-824." FEMS Microbiology Reviews, 37(3), 402-414. Link

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Safety Operating Guide

Safe Disposal of N-methyl-3-(4-nitrophenoxy)benzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, rigorous adherence to safety protocols is paramount, extending from the synthesis and handling of novel compounds to their ultimate disposal. This guide provides a comprehensive framework for the proper disposal of N-methyl-3-(4-nitrophenoxy)benzamide, a compound characterized by its aromatic nitro and benzamide functionalities. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally related compounds and established principles of chemical waste management to ensure a cautious and compliant approach.

The disposal of any chemical waste is governed by a strict regulatory framework, primarily under the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[1][2] These regulations mandate a "cradle-to-grave" management system for hazardous materials, ensuring their safe handling from generation to final disposal.

I. Hazard Assessment: An Expert Evaluation

N-methyl-3-(4-nitrophenoxy)benzamide incorporates three key functional groups that dictate its hazard profile: a benzamide, a nitroaromatic group, and a diaryl ether linkage.

  • Benzamide Moiety: Benzamides are generally considered to be of moderate toxicity. However, some derivatives are suspected of causing genetic defects.[3] They can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.[2][4][5]

  • Nitroaromatic Group: The presence of the nitro group significantly increases the hazardous nature of the compound. Aromatic nitro compounds are often toxic and can be flammable.[6][7] Thermal decomposition of nitroaromatic compounds can be violent and may release toxic oxides of nitrogen (NOx).[8]

  • Nitrophenoxy Linkage: The ether linkage is generally stable, but the overall reactivity is influenced by the electron-withdrawing nitro group.

Based on this structural analysis, N-methyl-3-(4-nitrophenoxy)benzamide should be treated as a hazardous substance with potential for toxicity and reactivity. All waste containing this compound must be managed as hazardous waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling N-methyl-3-(4-nitrophenoxy)benzamide in any capacity, including for disposal, appropriate personal protective equipment must be worn. The Occupational Safety and Health Administration (OSHA) mandates the use of PPE to minimize exposure to hazardous chemicals.[5][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of solutions or accidental generation of dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.Prevents dermal absorption, a potential route of exposure for aromatic compounds.
Respiratory Protection Work should be conducted in a certified chemical fume hood.Mitigates the risk of inhaling fine powders or aerosols.
III. Spill Management: A Plan for the Unexpected

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: For solid spills, gently cover with an inert absorbent material like vermiculite or sand. Avoid raising dust. For liquid spills, use absorbent pads or other suitable absorbent materials.

  • Collect and Package: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of N-methyl-3-(4-nitrophenoxy)benzamide is that it must be treated as hazardous waste and disposed of through a licensed waste management facility.[10] Do not discharge this chemical or its solutions to the sewer or dispose of it in regular trash.

Step 1: Waste Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.

  • Solid Waste: Collect unadulterated N-methyl-3-(4-nitrophenoxy)benzamide powder, contaminated labware (e.g., weigh boats, filter paper), and used PPE in a clearly labeled, sealed container designated for "Solid Hazardous Waste."

  • Liquid Waste: Solutions containing N-methyl-3-(4-nitrophenoxy)benzamide should be collected in a separate, compatible, and clearly labeled container for "Liquid Hazardous Waste." Avoid mixing with other incompatible waste streams.

Step 2: Waste Container Management

  • Labeling: All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name "N-methyl-3-(4-nitrophenoxy)benzamide," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area, away from heat and incompatible materials. Secondary containment should be used for liquid waste containers.

Step 3: Chemical Deactivation (For Expert Use Only)

While not recommended for routine disposal due to the potential for hazardous byproducts, chemical deactivation may be considered in specific, controlled research contexts under the direct supervision of a qualified chemist and with the approval of your institution's EHS department.

One potential, though not universally advised, method for the degradation of the benzamide and nitroaromatic functionalities is alkaline hydrolysis followed by reduction. This is a complex, multi-step process that requires careful control of reaction conditions and should only be attempted by experienced personnel in a suitable laboratory setting.

Step 4: Final Disposal

  • Arrange for the pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure all required documentation, including a hazardous waste manifest, is completed accurately.[10]

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of N-methyl-3-(4-nitrophenoxy)benzamide.

DisposalWorkflow Start Waste Generation (N-methyl-3-(4-nitrophenoxy)benzamide) Hazard_ID Hazard Identification (Aromatic Nitro, Benzamide) Start->Hazard_ID PPE Don Appropriate PPE Hazard_ID->PPE Segregation Waste Segregation PPE->Segregation Solid_Waste Solid Waste Collection (Labeled Container) Segregation->Solid_Waste Liquid_Waste Liquid Waste Collection (Labeled Container) Segregation->Liquid_Waste Storage Secure Storage (Satellite Accumulation Area) Solid_Waste->Storage Liquid_Waste->Storage Pickup Arrange for EHS/Contractor Pickup Storage->Pickup Documentation Complete Hazardous Waste Manifest Pickup->Documentation Final_Disposal Transport to Licensed Disposal Facility Documentation->Final_Disposal

Caption: Decision workflow for the disposal of N-methyl-3-(4-nitrophenoxy)benzamide.

VI. Conclusion

The responsible management and disposal of laboratory chemicals are integral to the safety and integrity of scientific research. For N-methyl-3-(4-nitrophenoxy)benzamide, a compound with inherent hazards due to its nitroaromatic and benzamide structures, a conservative and compliant disposal strategy is essential. By adhering to the principles of hazard assessment, proper PPE usage, and systematic waste segregation and management, researchers can ensure the safety of themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

  • Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. Retrieved from [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Benzamide hydrolysis in strong acids — The last word. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab? Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ACS Publications. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • ACS Publications. (1999). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.